PK11007
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQUWCWXYFPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PK11007 as a Thiol Alkylator for p53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PK11007 as a thiol alkylator for the tumor suppressor protein p53. It covers the mechanism of action, quantitative data on its effects, detailed experimental protocols for studying its activity, and the signaling pathways involved.
Core Mechanism of Action
This compound is identified as a mild thiol alkylator that demonstrates anticancer activity, particularly in cell lines with compromised p53.[1] Its primary mechanism involves the covalent modification of surface-exposed cysteine residues on the p53 protein.[1][2] This modification occurs through a nucleophilic aromatic substitution (SNAr) reaction.[1][3] The alkylation by this compound leads to the stabilization of the p53 protein, including oncogenic mutants like Y220C, without impairing its crucial DNA binding activity. This stabilization can lead to the partial restoration of transcriptional activity to otherwise unstable p53 mutants.
Mass spectrometry studies on a closely related 2-sulfonylpyrimidine compound, PK11000, have identified several cysteine residues in the p53 core domain that are susceptible to alkylation. The reactivity of these cysteines varies, with Cys124 and Cys141 being the most reactive, followed by Cys135, Cys182, and Cys277 at higher compound-to-protein ratios. Notably, the alkylation of Cys277 has a more pronounced stabilizing effect on the p53 protein compared to the modification of Cys182.
Signaling Pathways and Downstream Effects
The interaction of this compound with p53 triggers a cascade of downstream cellular events. By stabilizing mutant p53 and partially restoring its function, this compound treatment leads to the upregulation of canonical p53 target genes. This includes genes involved in cell cycle arrest and apoptosis such as p21, PUMA, and MDM2. The induction of these genes suggests a reactivation of the p53 signaling pathway.
Furthermore, this compound's anticancer effects are also mediated by a significant increase in reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. This increase in ROS is more pronounced in mutant p53 cell lines, contributing to their heightened sensitivity to this compound. The depletion of intracellular glutathione through the formation of GSH-PK11007 adducts is thought to be a contributing factor to the rise in ROS levels. Ultimately, these pathways converge to induce caspase-independent cell death and apoptosis in cancer cells, particularly those harboring p53 mutations.
Figure 1. Proposed mechanism of action for this compound.
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound and related compounds on p53 and cancer cell lines.
Table 1: Cellular Effects of this compound
| Cell Lines | p53 Status | Effect | Concentration | Reference |
| Breast Cancer Cell Lines (Panel of 17) | Mutant | IC50 for proliferation inhibition | 2.3 - 42.2 µM | |
| TNBC Cell Lines | Mutant | Significantly lower IC50 vs. non-TNBC | Not specified | |
| p53-Mutated Cell Lines | Mutant | Significantly lower IC50 vs. p53 WT | Not specified | |
| MKN1 (V143A), HUH-7 (Y220C), NUGC-3 (Y220C), SW480 (R273H/P309S) | Mutant | Large viability reduction | 15 - 30 µM |
Table 2: Biophysical Effects of 2-Sulfonylpyrimidines on p53
| Compound | p53 Variant | Technique | Effect | Concentration | Reference |
| PK11000 | p53 DBD | DSF | ΔTm of ~3 °C | 250 µM | |
| This compound | p53-Y220C Core Domain | DSF | ΔTm up to 3 °C | Not specified | |
| PK11000 | C124S/C182S p53 Mutant | DSF | ΔTm of 3.6 K (alkylation of Cys277) | Not specified | |
| PK11000 | C124S/C277S p53 Mutant | DSF | ΔTm of 1.2 K (alkylation of Cys182) | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and p53.
Mass Spectrometry for Identification of Covalent Adducts
This protocol is designed to identify the specific cysteine residues on p53 that are alkylated by this compound.
-
Protein Incubation: Incubate purified recombinant p53 (e.g., T-p53C-Y220C) at a concentration of 50 µM with varying concentrations of this compound (e.g., 250 µM, representing a 5:1 compound-to-protein ratio) for 4 hours at 20°C.
-
Sample Preparation:
-
Denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
-
Tryptic Digestion: Add sequencing-grade modified trypsin to the protein sample at a 1:50 (w/w) enzyme-to-substrate ratio and incubate overnight at 37°C.
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 ZipTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Search the acquired MS/MS spectra against the p53 protein sequence using a database search engine (e.g., MaxQuant). Include a variable modification corresponding to the mass of the this compound adduct on cysteine residues.
Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF is used to measure the change in the melting temperature (Tm) of p53 upon binding of this compound, which is an indicator of protein stabilization.
-
Sample Preparation:
-
Prepare a solution of the p53 DNA binding domain (DBD) at a final concentration of 10 µM in a suitable buffer (e.g., 25 mM HEPES, pH 7.2, 150 mM NaCl).
-
Add a fluorescent dye, such as SYPRO Orange, to the protein solution at a final dilution of 5x-50x.
-
Prepare samples with and without this compound at the desired concentration (e.g., 1 mM).
-
-
DSF Measurement:
-
Use a real-time PCR instrument to heat the samples from 25°C to 80°C with a scan rate of 270°C/h.
-
Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.
-
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation or by taking the peak of the first derivative of the curve. An increase in Tm in the presence of this compound indicates stabilization of the p53 protein.
Figure 2. Experimental workflows for studying this compound.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., p53 mutant and wild-type lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-120 µM) for a specified duration (e.g., 24 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Gene Expression Analysis (RT-qPCR)
This protocol is used to quantify the changes in the expression of p53 target genes upon treatment with this compound.
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 15-20 µM) for a specific time (e.g., 6 hours). Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for p53 target genes (e.g., p21, PUMA, MDM2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a qPCR instrument to amplify and detect the target genes in real-time.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated controls.
Conclusion
This compound represents a promising class of compounds that function as mild thiol alkylators to stabilize and reactivate mutant p53. Its dual mechanism of action, involving both the direct restoration of p53 function and the induction of oxidative stress, makes it an interesting candidate for anticancer therapy, particularly for tumors harboring p53 mutations. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar molecules.
References
PK11007 and Reactive Oxygen Species Generation: A Technical Guide
Executive Summary: This technical guide provides an in-depth analysis of the mechanisms by which PK11007, a synthetic isoquinoline carboxamide, induces the generation of reactive oxygen species (ROS). Primarily known as a specific ligand for the translocator protein (TSPO), this compound's pro-oxidant effects are multifaceted, involving direct interaction with mitochondrial proteins, covalent modification of key antioxidant enzymes, and modulation of the p53 tumor suppressor pathway. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols for ROS measurement, and signaling pathway diagrams to elucidate the complex interplay between this compound and cellular redox homeostasis. This guide is intended for researchers, scientists, and drug development professionals investigating oxidative stress-related cellular mechanisms and therapeutic strategies.
Introduction to this compound and Reactive Oxygen Species
This compound is a well-characterized pharmacological tool, initially recognized for its high-affinity binding to the 18 kDa Translocator Protein (TSPO), a component of the outer mitochondrial membrane[1][2]. Beyond its role as a TSPO ligand, recent evidence has identified this compound as a mild thiol alkylator capable of covalently modifying proteins, which significantly contributes to its biological activity[3][4].
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH)[5]. Endogenously, ROS are primarily generated as byproducts of mitochondrial respiration and by dedicated enzymes like NADPH oxidases (NOX). While essential for various signaling pathways at physiological concentrations, excessive ROS accumulation leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA, ultimately contributing to cellular dysfunction and cell death.
The ability of this compound to induce ROS is a critical aspect of its cytotoxic and anti-cancer effects, particularly in cells with specific genetic backgrounds, such as those harboring mutant p53. Understanding the precise mechanisms of this ROS induction is crucial for its application in research and potential therapeutic development.
Core Mechanisms of this compound-Induced ROS Generation
This compound elevates intracellular ROS levels through at least three distinct, yet potentially interconnected, mechanisms: modulation of the TSPO complex on the mitochondria, direct inhibition of the thioredoxin antioxidant system, and activation of p53-dependent pro-oxidant pathways.
Modulation of Mitochondrial Function via Translocator Protein (TSPO)
TSPO is strategically located on the outer mitochondrial membrane, where it interacts with other proteins, including the voltage-dependent anion channel 1 (VDAC1), to regulate mitochondrial functions like cholesterol transport, respiration, and apoptosis. The interaction between TSPO and VDAC1 is pivotal in controlling mitochondrial quality and redox homeostasis. An increased ratio of TSPO to VDAC1 has been shown to limit ATP production and increase ROS levels. Overexpression of TSPO itself leads to increased ROS production. As a ligand, this compound's binding to TSPO can influence these protein-protein interactions, potentially promoting a conformational state that favors ROS generation and leakage from the electron transport chain.
Inhibition of Thioredoxin Reductase 1 (TXNRD1)
This compound has been identified as a covalent inhibitor of Thioredoxin Reductase 1 (TXNRD1), a key enzyme in the cellular antioxidant defense system. The thioredoxin system, comprising NADPH, TXNRD1, and thioredoxin (TXN), is crucial for maintaining thiol redox homeostasis and detoxifying ROS. By acting as a thiol alkylator, this compound covalently modifies TXNRD1, leading to its inactivation. This enzymatic inhibition disrupts the entire thioredoxin pathway, resulting in a decreased capacity to reduce oxidized proteins and eliminate ROS. The consequence is a significant increase in intracellular oxidative stress, evidenced by depleted levels of reduced glutathione (GSH) and total thiols. This mechanism appears to be independent of p53 status, as it occurs in both p53-mutant and p53-null non-small cell lung cancer (NSCLC) cells.
Reactivation of Mutant p53 and ROS Feedback Loop
The tumor suppressor p53 plays a dual role in redox regulation, capable of both pro-oxidant and antioxidant functions depending on the cellular context. In cancer cells with destabilizing mutations in p53, this compound acts as a mild thiol alkylator that selectively modifies surface-exposed cysteines on the mutant p53 protein, leading to its stabilization and partial restoration of its transcriptional activity. This "reactivation" triggers the expression of pro-apoptotic p53 target genes like PUMA and p21.
Crucially, this process is linked to a significant increase in ROS levels. The restored p53 activity can promote ROS production, and this elevated ROS, in turn, can further enhance p53-mediated apoptosis, creating a positive feedback loop. This mechanism is particularly effective in mutant p53 cancer cells, which often exhibit higher basal ROS levels and are more sensitive to further ROS induction compared to cells with wild-type p53. The cytotoxic effects of this compound in these cells are potentiated by the depletion of glutathione, underscoring the central role of oxidative stress in its mechanism of action.
Quantitative Data on this compound's Effects
The biological activity of this compound is concentration and time-dependent. The following tables summarize quantitative data from studies on various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | p53 Status | Concentration (µM) | Duration (hours) | Effect | Citation |
|---|---|---|---|---|---|
| MKN1 | Mutant (V143A) | 15 - 30 | 24 | Large viability reduction | |
| HUH-7 | Mutant (Y220C) | 15 - 30 | 24 | Large viability reduction | |
| NUGC-3 | Mutant (Y220C) | 15 - 30 | 24 | Large viability reduction | |
| SW480 | Mutant (R273H) | 15 - 30 | 24 | Large viability reduction | |
| H1299 | Null | 1 - 3 | 24 | Suppressed colony formation |
| H23 | Mutant | 1 - 3 | 24 | Suppressed colony formation | |
Table 2: Effect of this compound on ROS Levels and Gene/Protein Expression
| Cell Line(s) | Concentration (µM) | Duration (hours) | Measured Parameter | Observed Effect | Citation |
|---|---|---|---|---|---|
| MKN1, HUH-7, NUGC-3 | 60 | 2 | Intracellular ROS | Stronger increase vs. p53 wild-type cells | |
| MKN1 | 60 | 2 | Intracellular ROS | At least 2-fold higher than other lines | |
| NUGC-3, MKN, HUH-7 | 15 - 20 | 6 | PUMA & p21 mRNA | ~2-fold up-regulation | |
| MKN1, NUGC-3 | 15 - 20 | 6 | MDM2 mRNA | Halved levels |
| H1299 | Not specified | Not specified | Total Thiol & GSH | Significant decrease | |
Experimental Protocols for ROS Measurement
The most common method for quantifying intracellular ROS induction by this compound is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
Principle of the DCFH-DA Assay
DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, particularly hydrogen peroxide and hydroxyl radicals, DCFH is oxidized to 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.
Generalized Protocol for ROS Detection
This protocol provides a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Adherent Cells: Seed cells (e.g., 2.5 x 10⁴ cells/well) in a 96-well black, clear-bottom plate to achieve 70-80% confluency on the day of the experiment.
-
Suspension Cells: Culture cells to a density that allows for approximately 1.5 x 10⁵ cells per well.
-
-
Cell Labeling with DCFH-DA:
-
Prepare a working solution of DCFH-DA (typically 5-20 µM) in pre-warmed serum-free media or PBS immediately before use. Protect from light.
-
Wash cells once with warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Treatment with this compound:
-
Remove the DCFH-DA solution and wash the cells gently with PBS.
-
Add cell culture media containing the desired concentrations of this compound (e.g., 0-60 µM). Include vehicle-only (e.g., DMSO) and positive controls (e.g., H₂O₂).
-
Incubate for the desired time period (e.g., 2 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm.
-
Alternatively, cells can be harvested and analyzed by flow cytometry to measure fluorescence on a single-cell basis.
-
Subtract the background fluorescence from untreated, unlabeled cells. The results are typically expressed as a fold change in fluorescence relative to the vehicle-treated control.
-
Conclusion
This compound induces reactive oxygen species through a sophisticated, multi-pronged approach. Its actions as a TSPO ligand can alter mitochondrial function to promote ROS leakage, while its ability to covalently inhibit the TXNRD1 antioxidant enzyme directly leads to an increase in oxidative stress. Furthermore, in cancer cells with mutant p53, this compound can reactivate p53's pro-apoptotic functions, which are closely tied to ROS generation in a potent feedback mechanism. The convergence of these pathways results in a significant elevation of intracellular ROS, which is a key driver of the cytotoxic and anti-proliferative effects observed with this compound. This technical guide provides a foundational understanding for researchers aiming to leverage or mitigate the pro-oxidant properties of this compound in various experimental and preclinical settings.
References
- 1. The Role of Translocator Protein TSPO in Hallmarks of Glioblastoma | MDPI [mdpi.com]
- 2. TSPO interacts with VDAC1 and triggers a ROS-mediated inhibition of mitochondrial quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Reactive Oxygen Species-Mediated Mechanisms of Action of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PK11007 for Non-Small Cell Lung Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies. One such avenue of investigation involves the small molecule PK11007. Initially identified for its ability to reactivate mutant p53, recent studies have unveiled a broader mechanism of action in NSCLC, positioning it as a compound of significant interest for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of NSCLC, detailing its mechanism of action, experimental protocols for its study, and available quantitative data.
Core Mechanism of Action in NSCLC
This compound exerts its anti-cancer effects in non-small cell lung cancer through a multi-faceted mechanism primarily centered on the induction of oxidative stress and the impairment of autophagy, independent of p53 status in some contexts. It acts as a thiol-modifying compound, covalently inhibiting the selenoenzyme Thioredoxin Reductase 1 (TXNRD1).[1]
TXNRD1 is a critical component of the thioredoxin system, which plays a pivotal role in maintaining cellular redox homeostasis. By inhibiting TXNRD1, this compound disrupts this balance, leading to an accumulation of reactive oxygen species (ROS). This surge in ROS induces significant oxidative stress within the cancer cells, triggering downstream cytotoxic effects.
Furthermore, this compound has been shown to impair autophagic flux in NSCLC cells. Autophagy is a cellular recycling process that cancer cells often exploit to survive under stressful conditions. This compound-mediated inhibition of TXNRD1 leads to a blockage in the autophagic process, contributing to the accumulation of damaged cellular components and ultimately promoting cell death. While initially characterized as a p53 reactivator, its efficacy in p53-deficient NSCLC cell lines underscores the importance of the TXNRD1-ROS-autophagy axis in its anti-tumor activity.[1]
Quantitative Data on this compound in Cancer Cell Lines
Quantitative data on the efficacy of this compound in NSCLC cell lines is still emerging. However, studies in various cancer cell lines, including those with mutant p53, have demonstrated its cytotoxic effects. The half-maximal inhibitory concentration (IC50) values are a key metric for assessing the potency of a compound. While a comprehensive panel for NSCLC is not yet available in the public domain, existing data from other cancer types can provide a preliminary understanding of its effective concentration range.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Reference |
| MKN1 | Gastric | Mutant (V143A) | 15 - 30 | [2] |
| HUH-7 | Hepatocellular | Mutant (Y220C) | 15 - 30 | [2] |
| NUGC-3 | Gastric | Mutant (Y220C) | 15 - 30 | [2] |
| SW480 | Colorectal | Mutant (R273H/P309S) | 15 - 30 |
Note: The IC50 values are presented as a range as reported in the source.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on NSCLC cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1299, H23)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Autophagy Markers (LC3 and p62)
This protocol is to assess the impact of this compound on autophagic flux.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the LC3-II/LC3-I ratio and p62 levels indicates an inhibition of autophagic flux.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures intracellular ROS levels following this compound treatment.
Materials:
-
NSCLC cells treated with this compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution (in DMSO)
-
Serum-free medium or PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 5-10 µM DCFDA in serum-free medium or PBS and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add PBS or serum-free medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.
Autophagic Flux Assay with Bafilomycin A1
This protocol provides a more definitive measurement of autophagic flux by using a lysosomal inhibitor.
Materials:
-
NSCLC cells
-
This compound
-
Bafilomycin A1 (BafA1)
-
Western blot analysis reagents (as described above)
Procedure:
-
Treat NSCLC cells with this compound, BafA1 alone, a combination of this compound and BafA1, or vehicle control for the desired time. A typical concentration for BafA1 is 100 nM for the last 2-4 hours of the this compound treatment.
-
Harvest the cells and perform western blot analysis for LC3 and p62 as described in Protocol 2.
-
Autophagic flux is determined by comparing the accumulation of LC3-II and p62 in the presence and absence of BafA1. A greater accumulation of these markers in the presence of this compound plus BafA1 compared to BafA1 alone indicates an increased rate of autophagosome formation. Conversely, if this compound treatment leads to an accumulation of LC3-II and p62 that is not further increased by BafA1, it suggests a blockage in the later stages of autophagy (fusion with lysosomes or degradation).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
This compound Mechanism of Action in NSCLC
Experimental Workflow for Assessing this compound Efficacy
Future Directions
The investigation of this compound in NSCLC is at a promising, yet early, stage. Future research should focus on several key areas:
-
Comprehensive IC50 Profiling: A systematic evaluation of this compound's cytotoxicity across a broader panel of NSCLC cell lines with diverse genetic backgrounds, particularly with respect to p53 and other relevant mutations, is crucial.
-
In Vivo Efficacy Studies: Preclinical studies using NSCLC xenograft models are necessary to assess the in vivo anti-tumor efficacy, pharmacokinetics, and optimal dosing of this compound.
-
Combination Therapies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies or targeted agents in NSCLC could lead to more effective treatment regimens.
-
Clinical Translation: Given its multifaceted mechanism of action, the potential for clinical trials investigating this compound in NSCLC patients, particularly those with tumors exhibiting high levels of oxidative stress or reliance on autophagy, warrants consideration.
References
PK11007 and Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound PK11007 has emerged as a significant molecule of interest in cancer research, primarily due to its ability to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers. A critical aspect of this compound's mechanism of action is its profound impact on cellular redox homeostasis. This technical guide provides an in-depth exploration of the multifaceted relationship between this compound and the cellular redox environment. It details the molecular pathways affected by this compound, presents quantitative data on its cellular effects, and outlines key experimental protocols for investigating these phenomena. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are focused on targeted cancer therapies and the modulation of cellular redox signaling.
Introduction: The Intersection of Mutant p53, Redox Balance, and Cancer
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability and preventing tumor formation by regulating the cell cycle, apoptosis, and DNA repair.[1][2] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional mutant p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities.[1] One of the critical cellular processes regulated by both wild-type and mutant p53 is redox homeostasis—the delicate balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.[1][3]
Cancer cells often exhibit a state of increased intrinsic oxidative stress due to their high metabolic rate and mitochondrial dysfunction. To counteract this, they upregulate their antioxidant systems, creating a dependency on these pathways for survival. This altered redox state presents a therapeutic vulnerability. This compound, a 2-sulfonylpyrimidine compound, has been identified as an agent that can exploit this vulnerability by reactivating mutant p53 and concurrently disrupting cellular redox balance, leading to selective cancer cell death.
Mechanism of Action of this compound
This compound is characterized as a mild thiol alkylator. Its primary mechanism involves the covalent modification of cysteine residues on target proteins.
Reactivation of Mutant p53
This compound has been shown to selectively alkylate surface-exposed cysteines on mutant p53 proteins. This modification can lead to the thermostabilization of the p53 core domain, promoting its refolding into a more wild-type-like conformation. This restored conformation allows the reactivated p53 to bind to its target DNA sequences and induce the transcription of genes involved in apoptosis and cell cycle arrest, such as PUMA, p21, and NOXA.
Induction of Oxidative Stress
A key consequence of this compound treatment is a significant increase in intracellular ROS levels. This elevation in ROS is a central mediator of this compound-induced cell death, which is often caspase-independent. The pro-oxidant effect of this compound is believed to stem from multiple actions:
-
Direct p53-mediated ROS production: Reactivated p53 can upregulate the expression of pro-oxidant genes.
-
Inhibition of antioxidant systems: As a thiol-reactive compound, this compound can target and inhibit key components of the cellular antioxidant machinery, such as thioredoxin reductase (TrxR) and glutathione (GSH). This dual targeting of mutant p53 and the redox balance is a promising strategy for cancer therapy.
The following diagram illustrates the primary mechanism of action of this compound.
Caption: this compound reactivates mutant p53 and induces ROS, leading to cell death.
Quantitative Data on this compound's Effects
Several studies have quantified the cellular effects of this compound. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Reference |
| MKN1 | Mutant (V143A) | Gastric | 15 - 30 | |
| HUH-7 | Mutant (Y220C) | Hepatocellular | 15 - 30 | |
| NUGC-3 | Mutant (Y220C) | Gastric | 15 - 30 | |
| SW480 | Mutant (R273H/P309S) | Colorectal | 15 - 30 | |
| TNBC cell lines | Mutant | Breast | Lower than non-TNBC | |
| p53-mutated cell lines | Mutant | Breast | Significantly lower than p53 WT |
Table 2: Effect of this compound on Gene Expression and ROS Levels
| Cell Line(s) | Treatment | Effect | Fold Change | Reference |
| NUGC-3, MKN, HUH-7 | This compound (15-20 µM, 6h) | PUMA mRNA up-regulation | ~2 | |
| NUGC-3, MKN, HUH-7 | This compound (15-20 µM, 6h) | p21 mRNA up-regulation | ~2 | |
| HUH-7, MKN | This compound (15-20 µM, 6h) | NOXA mRNA up-regulation | ~2 | |
| MKN1, NUGC-3 | This compound (15-20 µM, 6h) | MDM2 mRNA down-regulation | 0.5 | |
| MKN1 | This compound (60 µM) | ROS induction | >2-fold higher than other cell lines |
This compound and Key Signaling Pathways in Redox Homeostasis
This compound perturbs cellular redox homeostasis by influencing several interconnected signaling pathways.
The p53-ROS Feedback Loop
There exists a complex feedback relationship between p53 and ROS. While p53 can induce ROS production, ROS can, in turn, activate p53. This compound's reactivation of mutant p53 can initiate a positive feedback loop, leading to a sustained increase in ROS and culminating in cell death. Wild-type p53, under normal conditions, can also upregulate antioxidant genes, highlighting its dual role in redox regulation.
The Nrf2 Antioxidant Response Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Oxidative stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. Mutant p53 can interact with and influence the Nrf2 pathway, further complicating the cellular response to oxidative stress. This compound's induction of ROS would be expected to activate the Nrf2 pathway as a cellular defense mechanism.
The following diagram depicts the interplay between this compound, p53, ROS, and the Nrf2 pathway.
Caption: Interplay of this compound with p53, ROS, and Nrf2 signaling pathways.
Impact on Mitochondrial Function
Mitochondria are a primary source of cellular ROS and are also central to the execution of apoptosis. This compound-induced oxidative stress can lead to mitochondrial dysfunction, including alterations in the mitochondrial membrane potential and the release of pro-apoptotic factors. The reactivation of p53 can also directly impact mitochondrial function, as p53 can translocate to the mitochondria and modulate apoptosis.
Experimental Protocols
Investigating the effects of this compound on cellular redox homeostasis requires specific experimental techniques. Below are detailed methodologies for key assays.
Measurement of Intracellular ROS
Principle: Fluorescent probes that become oxidized in the presence of ROS are used to quantify their levels within cells.
Protocol using 2′,7′-dichlorodihydrofluorescein diacetate (CM-H2DCFDA):
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are 70-80% confluent at the time of the experiment.
-
Reagent Preparation:
-
Prepare a stock solution of CM-H2DCFDA in DMSO.
-
On the day of the experiment, prepare a working solution of CM-H2DCFDA in pre-warmed serum-free cell culture medium. The final concentration typically ranges from 5 to 10 µM.
-
-
Cell Staining:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the CM-H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
This compound Treatment:
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh cell culture medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at various time points using a fluorescence plate reader or a fluorescence microscope. The excitation wavelength is typically ~488 nm, and the emission wavelength is ~525 nm.
-
For microscopy, automated image analysis can be used to quantify the fluorescence signal per cell.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells.
Alternative Probes:
-
Dihydroethidium (DHE): More specific for superoxide radicals.
-
MitoSOX Red: A derivative of DHE that specifically targets mitochondria, allowing for the measurement of mitochondrial superoxide.
The following diagram outlines the workflow for measuring intracellular ROS.
Caption: A typical workflow for the measurement of intracellular ROS using CM-H2DCFDA.
Assessment of Glutathione (GSH) Levels
Principle: The total glutathione content (GSH + GSSG) can be measured using an enzymatic recycling assay.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and lyse them in a suitable buffer (e.g., a phosphate buffer containing EDTA).
-
-
Assay Reaction:
-
The assay is based on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
-
The GSSG in the sample is recycled back to GSH by glutathione reductase in the presence of NADPH.
-
-
Measurement:
-
Prepare a standard curve using known concentrations of GSH.
-
Add cell lysates and standards to a 96-well plate.
-
Add the reaction mixture containing DTNB, glutathione reductase, and NADPH.
-
Measure the absorbance at 412 nm over time using a plate reader.
-
-
Data Analysis: Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein content of the lysates.
Therapeutic Implications and Future Directions
The dual mechanism of action of this compound—reactivating mutant p53 and inducing oxidative stress—makes it a compelling candidate for cancer therapy, particularly for tumors harboring TP53 mutations. The potentiation of this compound's effects by glutathione depletion underscores the importance of the cellular redox state in determining its efficacy.
Future research should focus on:
-
Combination Therapies: Investigating synergies between this compound and other anticancer agents, such as conventional chemotherapeutics or other redox-modulating drugs.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment. This could include specific TP53 mutations or markers of cellular redox status.
-
Clinical Translation: While compounds like APR-246, which also targets mutant p53 and redox balance, are in clinical trials, further preclinical and clinical studies are needed to evaluate the therapeutic potential of this compound.
Conclusion
This compound represents a promising class of anticancer compounds that function at the critical nexus of tumor suppression and cellular redox control. By reactivating mutant p53 and simultaneously disrupting the delicate redox balance in cancer cells, this compound induces selective cell death. A thorough understanding of its mechanisms of action, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development of this and similar compounds as effective cancer therapies. The ability to co-opt the inherent oxidative stress of cancer cells is a powerful strategy, and this compound provides a valuable tool for exploring this therapeutic paradigm.
References
- 1. p53 as a hub in cellular redox regulation and therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS and p53: versatile partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox Homeostasis and Cellular Antioxidant Systems: Crucial Players in Cancer Growth and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PK11007 on Autophagy Flux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK11007, a small molecule initially identified as a p53 reactivator, has emerged as a potent modulator of autophagy. This technical guide provides an in-depth analysis of the mechanism by which this compound impacts autophagy flux, with a focus on its interaction with thioredoxin reductase 1 (TXNRD1). We present a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols for researchers investigating the effects of this compound. This document is intended to serve as a valuable resource for scientists in the fields of cancer biology, cell biology, and drug development.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention. This compound is a thiol-modifying compound that has demonstrated anticancer activity.[1] Initially characterized for its ability to reactivate mutant p53, recent studies have unveiled a novel mechanism of action involving the impairment of autophagy flux.[1][2] This guide will delve into the core mechanisms of this compound's effect on this critical cellular process.
Core Mechanism of Action: Inhibition of TXNRD1 and Induction of Oxidative Stress
The primary mechanism through which this compound impacts autophagy is by covalently inhibiting the selenoprotein thioredoxin reductase 1 (TXNRD1).[1] TXNRD1 is a key enzyme in maintaining cellular redox homeostasis. By inhibiting TXNRD1, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[1] This state of oxidative stress is a crucial contributor to the cytotoxic effects of this compound and serves as the trigger for the observed dysregulation of autophagy.
Impact on Autophagy Flux
This compound has been shown to be a potent inhibitor of autophagy flux. This is not due to an inhibition of autophagosome-lysosome fusion, but rather an impairment of early autophagy initiation. The key indicators of this impaired flux are the accumulation of the autophagy substrate p62 (also known as SQSTM1) and an increase in the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I.
Accumulation of p62/SQSTM1
p62 is a scaffold protein that recognizes and sequesters ubiquitinated cargo for autophagic degradation. Under normal autophagic conditions, p62 is degraded along with the cargo. However, when autophagy is inhibited, p62 accumulates. Treatment with this compound leads to a significant increase in p62 protein levels, indicating a blockage in the autophagic degradation pathway.
Increased LC3-II/LC3-I Ratio
LC3 is a key protein in autophagosome formation. During autophagy, the cytosolic form, LC3-I, is converted to the lipidated, membrane-bound form, LC3-II, which is recruited to the autophagosome membrane. While an increase in LC3-II can indicate an induction of autophagy, in the context of this compound treatment, the concurrent accumulation of p62 suggests a block in the degradation of autophagosomes, leading to the accumulation of LC3-II.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of this compound on autophagy markers in non-small cell lung cancer (NSCLC) cell lines.
Table 1: Effect of this compound on p62 and LC3 Protein Levels
| Cell Line | Treatment | Duration | p62 Protein Level | LC3-II/LC3-I Ratio | Reference |
| H1299 | 10 µM this compound | 12 h | Increased | Increased | |
| H23 | 10 µM this compound | 12 h | Increased | Increased | |
| H1299_shTR1 | 3 µM this compound | 12 h | Significantly Increased | - |
Table 2: Effect of this compound on Autophagy-Related Gene Expression
| Cell Line | Treatment | Duration | Gene | mRNA Level | Reference |
| H1299 | This compound | 16 h | SQSTM1 (p62) | Increased | |
| H1299 | This compound | 16 h | beclin1 | - | |
| H1299_shTR1 | - | - | SQSTM1 (p62) | Increased | |
| H1299_shTR1 | - | - | beclin1 | Downregulated |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound's impact on autophagy and a typical experimental workflow for assessing autophagy flux.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for assessing autophagy flux.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and autophagy.
Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines H1299 and H23 are commonly used.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 µM) in fresh culture medium.
-
Controls: Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Lysosomal Inhibition (for LC3 Turnover Assay): In parallel experiments, co-treat cells with a lysosomal inhibitor such as chloroquine (e.g., 50 µM) or bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the this compound treatment period to block autophagosome degradation.
Western Blot Analysis for LC3 and p62
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62. A loading control antibody, such as β-actin or GAPDH, should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for SQSTM1 (p62), BECN1 (beclin1), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.
Conclusion
This compound represents a compelling tool compound for studying the intricate relationship between oxidative stress and autophagy. Its mechanism of action, centered on the inhibition of TXNRD1, provides a clear pathway for inducing autophagy impairment. The resulting accumulation of p62 and LC3-II serves as a reliable marker for this effect. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to investigate the therapeutic potential of targeting autophagy in cancer and other diseases. Further exploration into the downstream consequences of this compound-induced autophagy dysfunction will be crucial for the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for PK11007 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11007 is a versatile small molecule with significant potential in cancer research and drug development. It is primarily recognized as a mild thiol alkylator that can reactivate mutant p53, a critical tumor suppressor protein frequently inactivated in human cancers.[1] Additionally, this compound functions as a specific ligand for the 18 kDa translocator protein (TSPO), a key component of the outer mitochondrial membrane, implicating it in the regulation of mitochondrial function and apoptosis.[2][3][4] These dual mechanisms of action, centered on p53 reactivation and mitochondrial modulation, make this compound a valuable tool for investigating cancer cell death pathways and for the preclinical assessment of novel therapeutic strategies.
This document provides detailed application notes and standardized protocols for the use of this compound in a cell culture setting. The information is intended to guide researchers in designing and executing experiments to explore the biological effects of this compound, with a focus on determining its optimal concentration and elucidating its mechanisms of action.
Mechanism of Action
This compound exerts its anti-cancer effects through at least two distinct, yet potentially interconnected, signaling pathways:
-
Reactivation of Mutant p53: Many human cancers harbor mutations in the TP53 gene, leading to a non-functional or destabilized p53 protein. This compound has been shown to selectively alkylate surface-exposed cysteine residues on mutant p53, which can lead to its stabilization and the partial restoration of its transcriptional activity.[5] This reactivation of p53 can trigger the expression of downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, NOXA), ultimately leading to cancer cell death.
-
Modulation of Mitochondrial Function via TSPO: As a TSPO ligand, this compound can directly impact mitochondrial physiology. The translocator protein is involved in cholesterol transport into the mitochondria and has been implicated in the regulation of the mitochondrial permeability transition pore (mPTP), ATP production, and the generation of reactive oxygen species (ROS). By binding to TSPO, this compound can induce mitochondrial dysfunction, leading to increased ROS production and the initiation of the intrinsic apoptotic pathway. This ROS-mediated cell death can occur independently of the p53 status of the cell, broadening the potential applicability of this compound.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new cell line. The following table summarizes effective concentration ranges reported in the literature for various applications and cell lines.
| Application | Cell Line(s) | Concentration Range | Incubation Time | Reference(s) |
| Reduction of Cell Viability | Gastric (MKN1, NUGC-3), Liver (HUH-7), Colon (SW480) Cancer Cells | 15 - 30 µM | 24 hours | |
| Neuroblastoma Cell Lines | 0 - 160 µM | Not Specified | ||
| Induction of Apoptosis | Triple-Negative Breast Cancer (TNBC) Cells | Not Specified (effective at lower concentrations in mutant p53 cells) | Not Specified | |
| Upregulation of p53 Target Genes | Gastric (MKN1, NUGC-3), Liver (HUH-7) Cancer Cells | 15 - 20 µM | 4.5 - 6 hours | |
| Induction of Reactive Oxygen Species (ROS) | Gastric (MKN1, NUGC-3, NUGC-4), Liver (HUH-7, HUH-6) Cancer Cells | Up to 60 µM | 2 hours | |
| Modulation of Gene Expression | Glioblastoma (U118MG) Cells | 25 µM | 15 minutes - 24 hours |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mM to 20 mM is recommended.
-
To aid dissolution, the solution can be gently warmed or sonicated.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is stable for up to one year, and at -80°C, it is stable for up to two years.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 40, 60, 80, 100 µM). Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells treated with this compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a suitable culture vessel (e.g., 24-well plate or 96-well black-walled plate) and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Prepare a working solution of DCFH-DA in serum-free medium at a final concentration of 10-25 µM.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS or serum-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Protocol 3: Western Blot Analysis of p53 Pathway Proteins
This protocol is for the detection of changes in the protein levels of p53 and its downstream targets, such as p21.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 6 or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cells treated with this compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Caption: this compound's dual mechanism of action.
Caption: A typical workflow for studying this compound's effects.
References
Application Notes and Protocols for PK11007 Solubility and Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of PK11007 in Dimethyl Sulfoxide (DMSO) for use in research and drug development settings. This compound is a mild thiol alkylator with demonstrated anticancer activity.[1][2][3] Its primary mechanism of action involves the stabilization of the p53 tumor suppressor protein through the selective alkylation of two surface-exposed cysteines, which does not compromise its DNA binding activity.[2][3] Furthermore, this compound has been shown to induce cell death in cancer cells with mutant p53 by elevating levels of reactive oxygen species (ROS).
Data Presentation: Solubility of this compound
The solubility of a compound is a critical parameter for the design of both in vitro and in vivo experiments. This compound is readily soluble in DMSO. For optimal results, it is recommended to use fresh, anhydrous DMSO, as the hygroscopic nature of DMSO can lead to the absorption of moisture, which may reduce the solubility of the compound.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 86 mg/mL | 201.0 mM | Use fresh DMSO to avoid reduced solubility due to moisture absorption. |
| DMSO | ≥ 20 mg/mL | ≥ 46.7 mM | |
| DMSO & other solvents | ≥ 2.08 mg/mL | ≥ 4.86 mM | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
| DMSO & Corn Oil | ≥ 2.08 mg/mL | ≥ 4.86 mM | In a formulation of 10% DMSO and 90% Corn Oil. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound from its solid form using DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. The table below provides volumes for common stock concentrations.
-
Dissolve: Vortex or sonicate the solution to ensure the complete dissolution of the compound. If precipitation is observed, gentle warming can also be applied.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Stock Solution Preparation Table (Molecular Weight of this compound ≈ 427.94 g/mol ):
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO | Mass of this compound for 10 mL of DMSO |
| 1 mM | 0.428 mg | 2.14 mg | 4.28 mg |
| 5 mM | 2.14 mg | 10.7 mg | 21.4 mg |
| 10 mM | 4.28 mg | 21.4 mg | 42.8 mg |
| 20 mM | 8.56 mg | 42.8 mg | 85.6 mg |
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.
-
Perform dilutions in a stepwise manner to prevent precipitation of the compound.
Procedure:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in cell culture medium if a large volume of working solution is needed.
-
Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock solution to 1 mL of medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
-
Mix thoroughly by gentle inversion or pipetting before adding to the cells.
Protocol 3: Preparation of Formulations for In Vivo Animal Studies
For in vivo administration, this compound in DMSO must be further diluted into a biocompatible vehicle.
Protocol 3A: Formulation with PEG300, Tween-80, and Saline This formulation is suitable for parenteral administration.
Procedure:
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained. The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 3B: Formulation with Corn Oil This formulation is often used for oral or subcutaneous administration.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear and homogenous solution is achieved. The final solution will contain 10% DMSO and 90% corn oil.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for a typical cell-based assay using this compound.
Caption: Proposed signaling pathway for this compound-induced cancer cell death.
Storage and Stability
Proper storage of this compound and its solutions is crucial to maintain its chemical integrity and biological activity.
-
Solid Compound: Store the solid powder at -20°C.
-
DMSO Stock Solutions: Aliquoted stock solutions are stable for up to 1 year when stored at -20°C and for up to 2 years at -80°C. It is recommended to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions for more than one day. Prepare fresh working solutions from the DMSO stock for each experiment.
References
Application Notes and Protocols for PK11007
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive data and detailed protocols for the handling, storage, and application of PK11007, a thiol-reactive compound with anticancer properties. This compound has been identified as a stabilizer of the p53 protein, inducing cell death in cancer cells, particularly those with mutant p53, through the elevation of reactive oxygen species (ROS).
Storage and Stability
Proper storage and handling of this compound are crucial for maintaining its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Long-term storage. |
| 0°C | Short-term | For immediate use.[1] | |
| Stock Solution (in solvent) | -80°C | Up to 2 years | Recommended for long-term solution storage.[2][3] |
| -20°C | Up to 1 year | Suitable for shorter-term storage.[2][3] |
General Handling Guidelines:
-
This compound is a mild thiol alkylator and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Solubility
This compound exhibits solubility in various organic solvents, which is critical for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Concentration | Notes |
| DMSO | ≥ 86 mg/mL (201.0 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. |
| In vivo Formulation 1 | ≥ 2.08 mg/mL (4.86 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh for each experiment. |
| In vivo Formulation 2 | ≥ 2.08 mg/mL (4.86 mM) | 10% DMSO, 90% Corn Oil. Prepare fresh for each experiment. |
Note: If precipitation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocols
The following are detailed protocols for common assays involving this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MKN1, HUH-7, NUGC-3 for mutant p53; HUH-6, NUGC-4 for wild-type p53)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Typical concentration ranges for IC₅₀ determination are from 0 to 120 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 15-30 µM) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
References
In Vivo Formulation of PK11007 for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo formulation and administration of PK11007, a small molecule reactivator of mutant p53, for animal studies. The information compiled herein is intended to guide researchers in preparing and utilizing this compound for preclinical investigations into its anti-cancer efficacy.
Introduction
This compound is a novel investigational compound that has demonstrated potential in reactivating mutant forms of the tumor suppressor protein p53.[1][2] By restoring the normal function of p53, this compound can induce apoptosis and inhibit the proliferation of cancer cells harboring p53 mutations.[2][3] Effective in vivo delivery of this compound is critical for preclinical evaluation of its therapeutic efficacy and pharmacokinetic/pharmacodynamic properties. This document outlines two established protocols for the formulation of this compound for administration in animal models, along with a summary of its mechanism of action.
In Vivo Formulation Protocols for this compound
The following tables summarize two distinct and effective vehicle formulations for the in vivo delivery of this compound. These protocols have been developed to ensure the solubility and stability of the compound for administration.[4]
Table 1: this compound Formulation Protocol 1 - Aqueous-Based Vehicle
| Component | Percentage by Volume | Role |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent and vehicle |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent |
| Solubility | ≥ 2.08 mg/mL (4.86 mM) | - |
Table 2: this compound Formulation Protocol 2 - Oil-Based Vehicle
| Component | Percentage by Volume | Role |
| DMSO | 10% | Primary Solvent |
| Corn Oil | 90% | Vehicle |
| Solubility | ≥ 2.08 mg/mL (4.86 mM) | - |
Experimental Protocols
Preparation of this compound Formulation (Aqueous-Based)
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound using the aqueous-based vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the final desired concentration in the formulation. For example, to achieve a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock solution in DMSO can be prepared.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing or pipetting until a homogenous solution is achieved.
-
Add 50 µL of Tween-80 to the solution. Mix again until the solution is clear and uniform.
-
Add 450 µL of sterile saline to the mixture. Mix thoroughly to obtain the final formulation.
-
Visually inspect the solution for any precipitation or phase separation. If observed, gentle warming and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of use for optimal stability.
Preparation of this compound Formulation (Oil-Based)
This protocol outlines the preparation of a 1 mL working solution of this compound using the corn oil-based vehicle. This formulation may be suitable for longer-term dosing studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in the aqueous-based protocol.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound DMSO stock solution to the corn oil.
-
Mix the solution thoroughly by vortexing or extensive pipetting until a clear and homogenous solution is obtained.
-
Visually inspect for any signs of precipitation.
-
For continuous dosing periods exceeding half a month, this protocol should be chosen with care.
Experimental Workflow and Signaling Pathway
To aid in the conceptualization of the experimental process and the underlying biological mechanism of this compound, the following diagrams have been generated.
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Simplified signaling pathway of this compound.
Mechanism of Action
This compound is characterized as a mild thiol alkylator that functions by stabilizing mutant p53. This stabilization is achieved through the selective alkylation of two surface-exposed cysteines, a process that does not compromise the DNA binding activity of the p53 protein. The reactivation of mutant p53 by this compound leads to the upregulation of p53 target genes, such as p21 and PUMA, which in turn mediate cell cycle arrest and apoptosis. Furthermore, this compound has been shown to induce cell death in cancer cells with mutant p53 by increasing the levels of reactive oxygen species (ROS).
Quantitative In Vitro Data
While specific in vivo efficacy data from animal studies is not yet publicly available in a detailed quantitative format, in vitro studies have provided valuable insights into the potency of this compound.
Table 3: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| MKN1 | Gastric | V143A | 15 - 30 | |
| HUH-7 | Hepatocellular | Y220C | 15 - 30 | |
| NUGC-3 | Gastric | Y220C | 15 - 30 | |
| SW480 | Colorectal | R273H/P309S | 15 - 30 | |
| Panel of 17 Breast Cancer Cell Lines | Breast | Various | 2.3 - 42.2 |
These in vitro data demonstrate that this compound exhibits potent anti-proliferative activity in various cancer cell lines harboring mutant p53. The provided in vivo formulation protocols are designed to enable the translation of these promising in vitro findings into preclinical animal models to further evaluate the therapeutic potential of this compound. Researchers should determine the optimal dosage and administration route for their specific animal model and experimental design through pilot studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PK11007 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment of cancer cell lines with PK11007, a compound known to exhibit anticancer activity, particularly in cells with mutant p53. The following sections detail the effective treatment durations for various cellular assays, summarize key quantitative data, and provide detailed experimental protocols.
Data Presentation: Summary of this compound Treatment Parameters
The following tables summarize the treatment durations and concentrations of this compound used in various cancer cell lines for different experimental endpoints.
Table 1: this compound Treatment Durations for Specific Cellular Assays
| Assay Type | Treatment Duration | Purpose |
| Reactive Oxygen Species (ROS) Detection | 2 hours | To measure the induction of oxidative stress.[1] |
| Protein Expression Analysis (Western Blot) | 3 - 6 hours | To assess the upregulation of p53 target proteins such as p21, MDM2, and PUMA.[1] |
| Gene Expression Analysis (qPCR) | 4.5 - 6 hours | To measure the increased transcription of p53 target genes like PUMA, p21, and NOXA.[1] |
| Cell Viability and Cytotoxicity Assays | 24 - 72 hours | To determine the half-maximal inhibitory concentration (IC50) and assess the reduction in cell viability.[1] |
| Apoptosis Assays | 24 hours | To quantify the induction of programmed cell death. |
| Thioredoxin Reductase 1 (TXNRD1) Inhibition | 2 - 4 hours | To measure the inhibition of cellular TXNRD1 activity. |
Table 2: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | p53 Status | Cancer Type | Effective Concentration (µM) | Observed Effect |
| MKN1 | Mutant (V143A) | Gastric Carcinoma | 15 - 30 | Reduction in cell viability.[1] |
| HUH-7 | Mutant (Y220C) | Hepatocellular Carcinoma | 15 - 30 | Reduction in cell viability. |
| NUGC-3 | Mutant (Y220C) | Gastric Carcinoma | 15 - 30 | Reduction in cell viability. |
| SW480 | Mutant (R273H/P309S) | Colorectal Adenocarcinoma | 15 - 30 | Reduction in cell viability. |
| TNBC Cell Lines | Mutant | Triple-Negative Breast Cancer | Lower IC50 values compared to p53 WT | Inhibition of proliferation and induction of apoptosis. |
| HUH-6 | Wild-Type | Hepatoblastoma | > 60 | Reduced cell viability only at high concentrations. |
| NUGC-4 | Wild-Type | Gastric Carcinoma | > 60 | Reduced cell viability only at high concentrations. |
| H1299 | p53-null | Non-Small Cell Lung Cancer | Not specified | Inhibition of TXNRD1, disruption of redox balance, and impaired autophagy. |
Mandatory Visualizations
References
Application Notes and Protocols: Western Blot Analysis of p53 Stabilization by PK11007
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by regulating the cell cycle, DNA repair, and apoptosis.[1][2][3] In many cancers, the p53 pathway is inactivated, often through mutation or by its interaction with negative regulators like MDM2, which targets p53 for proteasomal degradation.[2][4] The reactivation of p53 is a promising therapeutic strategy in oncology.
PK11007 is a small molecule identified as a mild thiol alkylator with anticancer activity. It has been shown to stabilize p53, particularly mutant forms, by selectively alkylating two surface-exposed cysteines, without compromising its DNA binding activity. This stabilization leads to the partial restoration of transcriptional activity and the induction of apoptosis in cancer cells. This compound has also been reported to increase cellular levels of reactive oxygen species (ROS), which can contribute to its anticancer effects.
These application notes provide a detailed protocol for utilizing Western blot analysis to detect and quantify the stabilization of p53 in response to this compound treatment. This method allows for the assessment of p53 protein levels and the activation of its downstream targets, providing valuable insights into the compound's mechanism of action.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of p53 stabilization by this compound and the general workflow for the Western blot analysis.
Caption: this compound-mediated stabilization of p53 and downstream signaling.
Caption: Workflow for Western blot analysis of p53.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: This protocol is applicable to various cancer cell lines, particularly those with wild-type or mutant p53. Examples include NUGC-3 (p53-Y220C), HUH-7 (p53-Y220C), MKN1 (p53-V143A), and SW480 (p53-R273H/P309S).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0, 15, 30, 60 µM) for a specified duration (e.g., 3, 6, or 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Protein Extraction
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with RIPA buffer.
Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies are listed in Table 2.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands (p53, p21, MDM2, PUMA) to the loading control (e.g., β-actin or GAPDH).
-
Data Presentation
The following tables summarize the expected outcomes and necessary reagents for the Western blot analysis of p53 stabilization by this compound.
Table 1: Quantitative Analysis of Protein Expression Following this compound Treatment
| Target Protein | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Expected Outcome |
| p53 | NUGC-3 (p53-Y220C) | 0, 15, 30, 60 | 3, 6 | Increased protein levels in a concentration-dependent manner. |
| p21 | NUGC-3 (p53-Y220C) | 0, 15, 30, 60 | 3, 6 | Upregulated protein levels in a concentration-dependent manner. |
| MDM2 | HUH-7 (p53-Y220C) | 0, 15, 30, 60 | 3, 6 | Upregulated protein levels in a concentration-dependent manner. |
| PUMA | MKN1 (p53-V143A) | 0, 15, 30, 60 | 3, 6 | Upregulated protein levels in a concentration-dependent manner. |
| β-actin | All | 0, 15, 30, 60 | 3, 6 | Stable expression, used as a loading control. |
Table 2: Recommended Primary Antibodies for Western Blotting
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog Number (Example) |
| p53 | Mouse | 1:1000 | Santa Cruz Biotechnology | sc-126 |
| p21 | Rabbit | 1:1000 | Cell Signaling Technology | #2947 |
| MDM2 | Mouse | 1:1000 | Santa Cruz Biotechnology | sc-965 |
| PUMA | Rabbit | 1:1000 | Cell Signaling Technology | #4976 |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich | A5441 |
| GAPDH | Rabbit | 1:10000 | Cell Signaling Technology | #2118 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak p53/target signal | Insufficient this compound concentration or treatment time. | Increase the concentration of this compound or extend the treatment duration. |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. | |
| Inactive primary or secondary antibody. | Use fresh or validated antibodies. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high. | Decrease the concentration of the primary or secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of washing steps. | |
| Uneven loading (variable loading control signal) | Inaccurate protein quantification. | Re-quantify protein concentrations and ensure equal loading. |
| Pipetting errors during loading. | Be meticulous when loading samples onto the gel. |
Conclusion
Western blot analysis is a robust and reliable method to investigate the stabilization of p53 by this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the dose- and time-dependent effects of this compound on p53 and its downstream targets. The provided data tables and troubleshooting guide will further aid in the successful execution and interpretation of these experiments, contributing to a better understanding of this potential anti-cancer therapeutic.
References
Application Notes and Protocols for ROS Detection Assay After PK11007 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in various cellular processes, but their overproduction can lead to oxidative stress and cell death. The compound PK11007, a ligand for the translocator protein (TSPO), has been identified as an inducer of ROS, particularly in cancer cells. This document provides detailed application notes and protocols for the detection of ROS in cells following treatment with this compound. The methodologies focus on two common and reliable assays: the Dichlorodihydrofluorescein diacetate (DCFDA) assay for general cellular ROS and the MitoSOX Red assay for mitochondrial superoxide.
Mechanism of this compound-Induced ROS Production
This compound is known to induce ROS through multiple mechanisms, primarily centered around its interaction with mitochondrial proteins and its influence on cellular redox balance. One of the key mechanisms is the inhibition of thioredoxin reductase 1 (TXNRD1), a crucial enzyme in the thioredoxin antioxidant system. By covalently modifying the C-terminal redox motif of TXNRD1, this compound disrupts its function, leading to an accumulation of ROS and subsequent oxidative stress.[1][2]
Additionally, this compound has been shown to stabilize and reactivate mutant p53, a tumor suppressor protein often dysregulated in cancer.[3] This reactivation can lead to the transcription of pro-oxidant genes, further contributing to the increase in cellular ROS levels. The interplay between this compound, TSPO, TXNRD1, and p53 creates a complex signaling network that culminates in elevated ROS and can trigger cell death pathways.
Data Presentation: Quantitative Analysis of ROS Induction by this compound
The following tables summarize the quantitative data on the induction of ROS by this compound in various cancer cell lines. It is important to note that comprehensive quantitative data across a wide range of cell lines, concentrations, and time points is not extensively available in the public domain. The presented data is based on available studies and highlights the need for further quantitative research in this area.
Table 1: Cellular ROS Levels (DCFDA Assay) After this compound Treatment
| Cell Line | p53 Status | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in ROS (vs. Control) | Reference |
| MKN1 (Gastric Cancer) | Mutant | 60 | 2 | >2-fold higher than other cell lines | [4] |
| HUH-7 (Hepatocellular Carcinoma) | Mutant | 60 | 2 | Higher than wild-type p53 cell lines | [4] |
| NUGC-3 (Gastric Cancer) | Mutant | 60 | 2 | Higher than wild-type p53 cell lines | |
| H1299 (Non-Small Cell Lung Cancer) | Null | Not specified | Not specified | Increased ROS production | |
| PC-3 (Prostate Cancer) | Null | Not specified | Not specified | >50-fold increase at 5 µM (pso) | |
| C4-2B (Prostate Cancer) | Wild-type | Not specified | Not specified | >50-fold increase at 5 µM (pso) |
Table 2: Mitochondrial Superoxide Levels (MitoSOX Red Assay) After this compound Treatment
| Cell Line | p53 Status | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in Mitochondrial Superoxide (vs. Control) | Reference |
| H1299 (Non-Small Cell Lung Cancer) | Null | Not specified | 120 mins | 43-47% increase in TSPO expression |
Note: The data for H1299 cells reflects an increase in TSPO expression, which is correlated with increased ROS generation, rather than a direct measurement of mitochondrial superoxide fold increase.
Experimental Protocols
Protocol 1: Detection of Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This protocol outlines the steps for measuring total intracellular ROS levels using the cell-permeable probe H2DCFDA. Upon entering the cell, H2DCFDA is deacetylated by cellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
This compound
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 1-2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
For suspension cells, use a density of 1-5 x 10⁵ cells per well on the day of the experiment.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, 24 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 30-60 minutes).
-
-
H2DCFDA Staining:
-
Prepare a 10 mM stock solution of H2DCFDA in DMSO. Store at -20°C, protected from light.
-
Immediately before use, dilute the H2DCFDA stock solution to a final working concentration of 10-25 µM in pre-warmed serum-free medium or PBS.
-
After the this compound treatment, wash the cells twice with warm PBS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS or cell culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. For flow cytometry, excite with a 488 nm laser and detect emission in the FITC channel.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold increase in ROS.
-
Protocol 2: Detection of Mitochondrial Superoxide using MitoSOX Red
This protocol describes the use of MitoSOX Red, a fluorogenic dye that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium
-
This compound
-
Positive control (e.g., Antimycin A or Rotenone)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope, microplate reader, or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1.
-
-
This compound Treatment:
-
Treat cells with the desired concentrations of this compound for the specified duration as described in Protocol 1.
-
Include vehicle and positive controls.
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 2.5-5 µM in warm HBSS.
-
After this compound treatment, wash the cells once with warm PBS.
-
Add 100 µL of the MitoSOX Red working solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells three times with warm HBSS.
-
Add 100 µL of warm HBSS or cell culture medium to each well.
-
Measure the fluorescence using a microplate reader (Ex/Em ~510/580 nm), fluorescence microscope, or flow cytometer (PE channel).
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize to the vehicle control to calculate the fold increase in mitochondrial superoxide.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced ROS production.
Caption: General experimental workflow for ROS detection after this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer cell lines involving cancer stem cell populations respond to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Small Interfering RNA (siRNA)-Mediated Gene Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small interfering RNA (siRNA) technology is a powerful tool for inducing sequence-specific gene silencing, enabling researchers to study gene function and validate potential drug targets.[1][2][3] This process, known as RNA interference (RNAi), involves the introduction of double-stranded RNA (dsRNA) into a cell, which then triggers the degradation of the homologous messenger RNA (mRNA).[2][4] This application note provides a detailed protocol for performing a successful siRNA knockdown experiment, from experimental design to validation of results. While this protocol outlines a general methodology, it is important to note that specific parameters may require optimization for different cell types and target genes.
I. The RNA Interference Pathway
The RNAi pathway is a naturally occurring cellular process. When long dsRNA is introduced into the cytoplasm, it is cleaved by an enzyme called Dicer into short, 21-23 nucleotide fragments known as siRNAs. These siRNAs are then incorporated into a multi-protein complex called the RNA-induced silencing complex (RISC). The siRNA is unwound, and the single-stranded "guide" strand directs the RISC to its complementary mRNA target. The RISC then cleaves the target mRNA, leading to its degradation and subsequent reduction in protein expression.
Caption: The RNAi pathway, from dsRNA introduction to target mRNA degradation.
II. Experimental Design and Optimization
Careful planning and optimization are crucial for a successful siRNA knockdown experiment. Key factors to consider include the choice of siRNA, transfection method, and appropriate controls.
A. siRNA Design and Controls
-
Positive Control: An siRNA known to effectively knock down a ubiquitously expressed gene (e.g., GAPDH, Lamin A/C) should be included to monitor transfection efficiency.
-
Negative Control: A non-targeting siRNA with a scrambled sequence that does not correspond to any known gene in the target organism is essential to distinguish sequence-specific silencing from non-specific effects.
-
Untransfected Control: A sample of cells that are not transfected provides a baseline for normal gene expression levels.
B. Transfection Optimization
The efficiency of siRNA delivery into cells is a critical determinant of knockdown success. Optimization of the following parameters is highly recommended for each new cell line and siRNA combination:
| Parameter | Recommendation | Rationale |
| Cell Density | Typically 70-80% confluency at the time of transfection. This should be empirically determined. | Ensures cells are in an optimal physiological state for transfection. |
| siRNA Concentration | Titrate from 5 nM to 100 nM. Use the lowest concentration that provides effective knockdown to minimize off-target effects. | High concentrations of siRNA can lead to cytotoxicity and non-specific gene silencing. |
| Transfection Reagent Volume | Optimize the ratio of transfection reagent to siRNA according to the manufacturer's instructions. | This ratio is critical for the formation of efficient transfection complexes. |
| Incubation Time | Typically 24 to 72 hours post-transfection for analysis of knockdown. | The optimal time point depends on the stability of the target mRNA and protein. |
III. Detailed Protocol for siRNA Knockdown
This protocol provides a general guideline for the transfection of adherent cells in a 6-well plate format. Adjustments may be necessary for different plate formats or cell types.
A. Materials
-
Adherent cells in culture
-
Complete culture medium (with and without serum/antibiotics)
-
siRNA (target-specific, positive control, negative control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium (or equivalent)
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
B. Experimental Workflow
Caption: A step-by-step workflow for a typical siRNA knockdown experiment.
C. Step-by-Step Procedure
Day 1: Cell Seeding
-
One day prior to transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate the cells overnight at 37°C in a CO2 incubator.
Day 2: Transfection
Note: The following volumes are per well of a 6-well plate. Prepare a master mix if transfecting multiple wells with the same condition.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute the siRNA stock solution in 250 µL of Opti-MEM™ I medium to the desired final concentration (e.g., 20 nM). Mix gently by pipetting up and down.
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine™ RNAiMAX) in 250 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Cell Transfection: Add the 500 µL of siRNA-lipid complexes drop-wise to each well containing the cells and complete culture medium. Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
Day 3-4: Analysis of Knockdown Efficiency
-
Harvesting Cells: After the desired incubation period, harvest the cells. The method of harvesting will depend on the downstream analysis.
-
RNA Analysis (qPCR): To assess mRNA knockdown, extract total RNA from the cells. Perform reverse transcription followed by quantitative real-time PCR (qPCR) to measure the relative expression of the target gene compared to a housekeeping gene.
-
Protein Analysis (Western Blot): To assess protein knockdown, lyse the cells and determine the total protein concentration. Perform Western blot analysis using an antibody specific to the target protein. A loading control (e.g., GAPDH, β-actin) should be used to normalize the results.
IV. Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| Low Knockdown Efficiency | Suboptimal transfection efficiency. | Re-optimize cell density, siRNA concentration, and transfection reagent volume. |
| Ineffective siRNA sequence. | Test multiple siRNA sequences targeting different regions of the mRNA. | |
| Rapid protein turnover. | Analyze knockdown at an earlier time point for mRNA and a later time point for protein. | |
| High Cell Toxicity | siRNA concentration is too high. | Reduce the concentration of siRNA used. |
| Transfection reagent is toxic to the cells. | Reduce the amount of transfection reagent or try a different reagent. | |
| Off-Target Effects | High siRNA concentration. | Use the lowest effective siRNA concentration. |
| siRNA sequence has partial homology to other genes. | Perform a BLAST search to check for potential off-target homology. Use a pool of multiple siRNAs targeting the same gene. |
V. Note on PK11007
This compound is a compound identified as a mild thiol alkylator with anticancer properties. Its mechanism of action involves the stabilization of mutant p53 and the induction of reactive oxygen species (ROS), leading to cancer cell death. It is important to note that this compound is not a transfection reagent and is not used to facilitate the delivery of siRNA into cells.
However, a potential research application could involve combining siRNA-mediated knockdown with this compound treatment. For example, one could use siRNA to knock down a gene hypothesized to be involved in the cellular response to this compound. By comparing the effects of this compound on cells with and without the target gene knockdown, researchers could further elucidate the signaling pathways modulated by this compound. In such an experimental design, the siRNA knockdown protocol would be performed as described above, followed by treatment with this compound at the desired concentration and duration.
References
Application Notes and Protocols for PK11007 in Xenograft and Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11007 is a small molecule identified as a mild thiol alkylator with promising anticancer activity, particularly in tumors harboring mutations in the p53 tumor suppressor gene.[1][2] The p53 gene is the most frequently mutated gene in human cancers, making it a critical target for therapeutic intervention. This compound has been shown to stabilize mutant p53 protein, leading to the reactivation of its tumor-suppressive functions and subsequent cancer cell death.[1][2] These application notes provide a comprehensive overview of the current understanding of this compound and offer detailed protocols for its evaluation in xenograft and patient-derived xenograft (PDX) models, which are crucial preclinical tools for assessing anticancer drug efficacy.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism of action. Primarily, it acts by selectively alkylating two surface-exposed cysteine residues on the mutant p53 protein. This modification stabilizes the protein and can lead to the partial restoration of its wild-type conformation and DNA-binding activity.[1] The reactivated mutant p53 can then induce the transcription of its target genes, such as p21 and PUMA, which are involved in cell cycle arrest and apoptosis.
Secondly, this compound can induce cancer cell death in a p53-independent manner by increasing the levels of reactive oxygen species (ROS) and causing endoplasmic reticulum (ER) stress, particularly in cells with compromised p53. This is associated with the depletion of glutathione, a key cellular antioxidant.
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in a panel of breast cancer cell lines, highlighting its preferential activity against triple-negative breast cancer (TNBC) and p53-mutated cell lines.
| Cell Line | Subtype | p53 Status | IC50 (µM) |
| TNBC Lines | |||
| HCC1806 | TNBC | Mutated | 3.8 |
| HCC1937 | TNBC | Mutated | 4.2 |
| MDA-MB-468 | TNBC | Mutated | 5.5 |
| BT-549 | TNBC | Mutated | 6.1 |
| HCC38 | TNBC | Mutated | 7.3 |
| Non-TNBC Lines | |||
| BT-474 | Luminal B | Wild-Type | 15.4 |
| SK-BR-3 | HER2+ | Mutated | 18.7 |
| MCF-7 | Luminal A | Wild-Type | 25.1 |
| T-47D | Luminal A | Mutated | 28.9 |
| ZR-75-1 | Luminal A | Wild-Type | 42.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation in xenograft models.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound in vivo studies.
Experimental Protocols
Note: As of the date of this document, specific in vivo efficacy data and detailed protocols for this compound in xenograft or PDX models are not extensively available in the public domain. The following protocols are provided as a general guideline for conducting such studies based on standard practices for similar small molecule inhibitors. Optimization will be required.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture and Preparation:
- Culture human cancer cells with a known p53 mutation (e.g., TNBC cell lines like HCC1806 or MDA-MB-468) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1-10 x 10^6 cells per 100 µL.
- To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.
2. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old).
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. Treatment with this compound:
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Prepare this compound for in vivo administration. A suggested formulation is to first dissolve it in DMSO, then dilute with PEG300, Tween-80, and saline.
- The optimal dose and schedule need to be determined empirically. A starting point could be based on in vitro IC50 values and pilot toxicity studies. Administration can be intraperitoneal (i.p.) or oral (p.o.).
- The control group should receive the vehicle solution.
- Monitor tumor volume and body weight 2-3 times per week.
4. Endpoint Analysis:
- Euthanize mice when tumors reach the predetermined maximum size or at the end of the study.
- Excise tumors and measure their final weight.
- A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for p53 target proteins) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. PDX Model Establishment:
- Obtain fresh tumor tissue from consenting patients under sterile conditions.
- Implant small fragments (approx. 2-3 mm³) of the tumor tissue subcutaneously into the flank of highly immunodeficient mice (e.g., NOD/SCID or NSG mice).
- Monitor for tumor engraftment and growth.
- Once the initial tumors (F0 generation) reach a suitable size, they can be passaged to subsequent generations of mice (F1, F2, etc.) for cohort expansion.
2. Treatment and Analysis:
- Once a cohort of mice with established PDX tumors of similar size is available, randomize them into treatment and control groups.
- Administer this compound and vehicle as described in the CDX protocol. The dosing regimen may need to be adjusted based on the specific PDX model.
- Monitor tumor growth and animal health as described above.
- At the endpoint, collect tumors for histopathological and molecular analysis to assess treatment response and investigate mechanisms of action.
Conclusion
This compound represents a promising therapeutic agent for cancers with mutant p53, particularly triple-negative breast cancer. While in vitro studies have demonstrated its ability to reactivate mutant p53 and induce cancer cell death, further in vivo studies using xenograft and patient-derived xenograft models are crucial to validate its preclinical efficacy and determine its therapeutic potential. The protocols and information provided herein offer a framework for researchers to design and execute such studies, contributing to the development of novel targeted therapies for patients with p53-mutated cancers.
References
Application Note: Flow Cytometry Analysis of Apoptosis with PK11007
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Located on the outer mitochondrial membrane is the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1][2] TSPO is involved in various cellular functions, including steroidogenesis, inflammation, and the regulation of apoptosis.[1][2][3]
PK11007 is a high-affinity, specific ligand for TSPO. Its interaction with TSPO can modulate mitochondrial functions, such as regulating mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS), thereby influencing the apoptotic cascade. Consequently, this compound serves as a valuable chemical probe to investigate the role of TSPO in apoptosis and as a potential therapeutic agent. This application note provides a detailed protocol for analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for the rapid, quantitative analysis of cellular characteristics.
Principle of the Assay
This protocol utilizes multi-parameter flow cytometry to quantify apoptosis in a cell population following treatment with this compound. The primary method for detecting apoptosis is dual staining with Annexin V and Propidium Iodide (PI).
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.
By combining these two stains, flow cytometry can distinguish between four cell populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells: Annexin V- / PI+ (less common)
Signaling Pathway and Experimental Overview
The following diagrams illustrate the putative signaling pathway of this compound in apoptosis and the general experimental workflow.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for apoptosis analysis.
Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
A. Materials and Reagents
-
Cells: Cell line of interest (e.g., neuroblastoma, glioblastoma, or others known to express TSPO).
-
This compound: (e.g., Cat. No. HY-128784, MedChemExpress). Prepare a stock solution (e.g., 10-50 mM) in DMSO and store at -20°C.
-
Apoptosis Inducer (Positive Control): e.g., Staurosporine, Etoposide, or Cisplatin.
-
Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Annexin V-FITC/PI Apoptosis Detection Kit: (e.g., Abcam ab14085 or similar). These kits typically include:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (contains CaCl2)
-
-
Reagents for cell harvesting: Trypsin-EDTA (for adherent cells).
-
Equipment:
-
Flow cytometer with 488 nm laser and appropriate filters for FITC (e.g., 530/30 nm) and PI (e.g., 670 nm LP).
-
Centrifuge.
-
Incubator (37°C, 5% CO2).
-
Polystyrene tubes for flow cytometry.
-
B. Cell Preparation and Treatment
-
Seed Cells: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Incubate: Allow cells to adhere and grow for 24 hours.
-
Prepare Treatment Groups: Prepare fresh dilutions of this compound and the positive control in culture medium. A vehicle control (DMSO) must be included at the same final concentration as the highest this compound dose. Suggested groups:
-
Untreated Control
-
Vehicle Control (DMSO)
-
This compound (a range of concentrations, e.g., 10, 30, 60, 100 µM).
-
Positive Control (e.g., 1 µM Staurosporine for 4-6 hours).
-
-
Treat Cells: Remove the old medium, wash once with PBS, and add the medium containing the respective treatments.
-
Incubate: Incubate for the desired period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
C. Staining Procedure
-
Harvest Cells:
-
For adherent cells, carefully collect the supernatant (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant. This step is crucial to avoid losing the apoptotic cell population.
-
For suspension cells, simply collect the cells from the culture vessel.
-
-
Centrifuge: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Prepare Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Add Stains: To each 100 µL cell suspension, add:
-
5 µL of Annexin V-FITC
-
5 µL of PI solution
-
Note: Volumes may vary depending on the kit manufacturer. Follow the recommended volumes.
-
-
Incubate: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Dilute: Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze: Analyze the samples by flow cytometry immediately (within 1 hour). Keep samples on ice and protected from light until acquisition.
Flow Cytometry Analysis and Data Presentation
A. Gating Strategy
A proper gating strategy is essential for accurate data.
-
Gate on Cells: Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to identify the cell population of interest and exclude debris.
-
Gate on Singlets: To exclude cell doublets or aggregates, create a gate on single cells using an FSC-Area (FSC-A) vs. FSC-Height (FSC-H) plot.
-
Analyze Apoptosis: From the singlet population, create a quadrant plot of Annexin V-FITC vs. PI. Set the quadrants based on unstained and single-stained controls to define the four populations:
-
Lower Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Caption: Logical flow diagram for a typical gating strategy.
B. Data Presentation
Summarize quantitative data in tables for clear comparison between treatment groups. The total percentage of apoptotic cells is often calculated as the sum of early and late apoptotic populations.
Table 1: Effect of this compound on Apoptosis in Neuroblastoma Cells (Example Data)
| Treatment Group | Viable Cells (%) (Mean ± SD) | Early Apoptotic (%) (Mean ± SD) | Late Apoptotic (%) (Mean ± SD) | Total Apoptotic (%) (Mean ± SD) |
| Untreated Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.5 ± 0.4 | 4.6 ± 1.1 |
| Vehicle (DMSO) | 93.8 ± 2.5 | 3.5 ± 0.9 | 1.8 ± 0.5 | 5.3 ± 1.3 |
| This compound (30 µM) | 75.2 ± 4.5 | 15.8 ± 2.2 | 7.1 ± 1.5 | 22.9 ± 3.5 |
| This compound (60 µM) | 58.9 ± 5.1 | 25.4 ± 3.1 | 13.5 ± 2.4 | 38.9 ± 5.2 |
| Staurosporine (1 µM) | 25.6 ± 3.8 | 40.1 ± 4.2 | 31.2 ± 3.9 | 71.3 ± 7.5 |
Data are representative and should be generated from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background staining in negative control | Inappropriate compensation settings. | Set compensation carefully using single-stained controls. |
| Cell death during harvesting (over-trypsinization). | Use minimal trypsin incubation time; handle cells gently. | |
| Low signal in positive control | Ineffective apoptosis inducer concentration or time. | Optimize concentration and incubation time for the specific cell line. |
| Reagents expired or improperly stored. | Use fresh reagents and store them as recommended. | |
| High percentage of necrotic (PI+) cells | Treatment is highly cytotoxic. | Use a lower concentration range or shorter incubation time. |
| Cells were harvested too late. | Perform a time-course experiment to find the optimal endpoint. | |
| Cell clumps/doublets | Inadequate cell dissociation. | Gently pipette to create a single-cell suspension; consider using a cell strainer. |
References
- 1. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classical and Novel TSPO Ligands for the Mitochondrial TSPO Can Modulate Nuclear Gene Expression: Implications for Mitochondrial Retrograde Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PK11007 Experimental Variability
Welcome to the technical support center for PK11007. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and ensuring experimental consistency when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a mild thiol alkylator with anticancer properties. Its primary mechanism involves the stabilization of both wild-type and mutant p53 proteins by selectively alkylating two surface-exposed cysteine residues, which can help restore its DNA binding activity.[1][2] This leads to the induction of apoptosis and cell proliferation inhibition, particularly in cancer cells with mutant p53.[2][3][4] Additionally, this compound is known to increase intracellular reactive oxygen species (ROS) levels and inhibit the antioxidant enzyme thioredoxin reductase 1 (TXNRD1).
Q2: How should I prepare and store this compound stock solutions?
A2: For in vitro experiments, it is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years. When preparing working solutions for cell culture, ensure the final DMSO concentration in the medium is non-toxic to your cells, typically below 0.5%. For in vivo studies, it is advisable to prepare fresh working solutions daily.
Q3: What are the known off-target effects of this compound?
A3: Besides its effects on p53, this compound has been shown to inhibit thioredoxin reductase 1 (TXNRD1), a key enzyme in cellular redox homeostasis. This inhibition contributes to the observed increase in oxidative stress and can induce autophagy impairment. It's important to consider these off-target effects when interpreting experimental results, as they may contribute to the compound's overall cytotoxicity.
Q4: Why am I observing high variability in cell viability assays with this compound?
A4: High variability in cell viability assays can stem from several factors. As a thiol-reactive compound, this compound can interfere with assays that rely on cellular redox activity, such as MTT and XTT assays. The compound's induction of ROS can lead to an overestimation of cell viability in these assays due to the non-enzymatic reduction of the tetrazolium salts. Furthermore, the cytotoxic effect of this compound is highly dependent on the p53 mutation status and the specific cell line being used, leading to a wide range of IC50 values. Inconsistent incubation times and compound precipitation in the culture medium can also contribute to variability.
Troubleshooting Guides
Issue: Inconsistent IC50 values in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Assay Interference | As this compound induces ROS, consider using a viability assay that is not based on cellular reductase activity, such as a trypan blue exclusion assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®). |
| Cell Line Heterogeneity | Ensure you are using a well-characterized cell line with a known p53 mutation status. Different p53 mutations can confer varying sensitivity to this compound. Perform experiments in parallel with both mutant and wild-type p53 cell lines to confirm specificity. |
| Compound Precipitation | Visually inspect the culture wells for any precipitate after adding this compound. Prepare fresh dilutions from your DMSO stock for each experiment and ensure the final DMSO concentration is low. If precipitation occurs, sonication or gentle warming may help dissolve the compound. |
| Inconsistent Incubation Time | Optimize the incubation time for your specific cell line and assay. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. |
Issue: Difficulty in detecting apoptosis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Apoptosis Stage | This compound can induce both early and late-stage apoptosis. Use a combination of markers, such as Annexin V for early apoptosis and Propidium Iodide (PI) for late-stage apoptosis/necrosis, to get a complete picture. |
| Caspase-Independent Cell Death | Some studies suggest that this compound can induce caspase-independent cell death. If you are not observing caspase activation, consider assays that measure other hallmarks of apoptosis, such as changes in mitochondrial membrane potential or DNA fragmentation (TUNEL assay). |
| Thiol Interference in Assays | Be aware that as a thiol-reactive compound, this compound could potentially interfere with assays that rely on thiol-containing molecules. Ensure proper controls are in place. |
Issue: Inconsistent Reactive Oxygen Species (ROS) detection.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Probe Specificity | The commonly used DCFDA probe is not specific to a single ROS and can be oxidized by various reactive species. Be precise in your interpretation and consider using more specific probes if you need to identify the exact type of ROS. |
| Timing of Measurement | ROS production can be an early and transient event. Perform a time-course experiment to determine the peak of ROS production after this compound treatment. |
| Probe Photostability | Protect your fluorescent probes from light to prevent photobleaching and high background fluorescence. Prepare fresh working solutions of the probe for each experiment. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, being mindful that EDTA can interfere with Annexin V binding.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
Cell Seeding: Seed cells in a 24-well plate or a 96-well black, clear-bottom plate and allow them to adhere.
-
DCFDA Loading: Remove the culture medium and wash the cells with PBS. Add DCFH-DA working solution (typically 5-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Compound Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then add the this compound treatment in phenol red-free medium.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence microplate reader or flow cytometer.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Reference |
| MKN1 | Mutant (V143A) | 15 - 30 | |
| HUH-7 | Mutant (Y220C) | 15 - 30 | |
| NUGC-3 | Mutant (Y220C) | 15 - 30 | |
| SW480 | Mutant (R273H/P309S) | 15 - 30 | |
| TNBC Cell Lines | Mutant | Lower than non-TNBC | |
| p53-mutated cell lines | Mutant | Significantly lower than p53 WT |
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Caption: Logical workflow for troubleshooting experimental variability with this compound.
References
- 1. This compound Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PK11007 and Redox Pathway Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PK11007 on cellular redox pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target of this compound related to redox pathways?
A1: While initially identified as a p53 reactivator, a primary off-target effect of this compound is the covalent inhibition of thioredoxin reductase 1 (TXNRD1).[1][2][3] TXNRD1 is a critical enzyme in maintaining cellular redox homeostasis.[2]
Q2: How does this compound induce oxidative stress?
A2: this compound is a mild thiol alkylator.[4] It covalently modifies the C-terminal redox motif of TXNRD1, leading to its irreversible inhibition. This disruption of the thioredoxin system leads to an imbalance in the cellular redox state, characterized by an increase in reactive oxygen species (ROS) and a decrease in antioxidant capacity.
Q3: What are the downstream consequences of this compound-induced redox imbalance?
A3: The oxidative stress triggered by this compound can lead to several downstream cellular events, including the induction of heme oxygenase-1 (HO-1) expression, impaired autophagy flux, and ultimately, cell death. The cytotoxic effects of this compound are enhanced when cellular glutathione (GSH) levels are depleted.
Q4: Is the effect of this compound on ROS levels cell-type dependent?
A4: Yes, the extent of ROS induction by this compound can vary between different cell lines. For instance, in some mutant p53 cell lines, the increase in ROS is more pronounced compared to wild-type p53 cell lines, suggesting that the sensitivity to this compound may be mediated by a stronger ROS induction.
Q5: How does this compound's effect on redox pathways relate to its activity on mutant p53?
A5: this compound's ability to induce oxidative stress is a key contributor to its anti-cancer effects, which can be synergistic with its ability to reactivate mutant p53. Targeting both the redox balance and mutant p53 simultaneously may be a more effective strategy for eliminating tumor cells. Some mutant p53 proteins can suppress the NRF2-dependent antioxidant response, making these cancer cells more vulnerable to agents that induce oxidative stress.
Troubleshooting Guides
Problem 1: Inconsistent or no significant increase in ROS levels after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations ranging from 15 to 60 µM have been reported to induce ROS.
-
-
Possible Cause 2: Incorrect timing of ROS measurement.
-
Solution: Measure ROS levels at different time points after this compound treatment. Elevated ROS levels have been observed as early as 2 hours post-treatment.
-
-
Possible Cause 3: Issues with the ROS detection assay.
-
Solution: Ensure your ROS detection reagent (e.g., H2DCFDA) is fresh and properly handled to avoid auto-oxidation. Include a positive control (e.g., hydrogen peroxide or TBHP) to validate the assay's functionality.
-
Problem 2: High background fluorescence in the ROS assay.
-
Possible Cause 1: Phenol red in the cell culture medium.
-
Solution: Use phenol red-free medium during the ROS measurement steps, as it can interfere with fluorescence readings.
-
-
Possible Cause 2: Photobleaching of the fluorescent probe.
-
Solution: Protect your samples from light as much as possible during incubation and measurement.
-
Problem 3: Unexpected cell death or toxicity not correlating with ROS levels.
-
Possible Cause 1: this compound may be inducing other cell death pathways.
-
Solution: Investigate other potential mechanisms of cell death, such as apoptosis or autophagy-related cell death, which can be triggered by this compound.
-
-
Possible Cause 2: Basal redox state of the cells.
-
Solution: Characterize the basal antioxidant capacity of your cells, including glutathione levels. Cells with lower basal GSH may be more sensitive to this compound-induced toxicity, even with a modest increase in ROS.
-
Quantitative Data Summary
| Parameter | Cell Lines | This compound Concentration | Observed Effect | Reference |
| Cell Viability | MKN1, HUH-7, NUGC-3, SW480 (mutant p53) | 15 - 30 µM | Significant reduction in viability | |
| ROS Induction | MKN1, HUH-7, NUGC-3, NUGC-4, HUH-6 | 60 µM | Higher ROS increase in mutant p53 cell lines | |
| p53 Target Gene Upregulation | NUGC-3, MKN1, HUH-7 | 15 - 20 µM | ~2-fold increase in PUMA and p21 mRNA levels | |
| Thiol Content | H1299 | Dose-dependent | Significant decrease in total thiol and reduced glutathione (GSH) levels | |
| HO-1 Expression | H1299 | Dose-dependent | Increased HO-1 protein expression |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Cell Seeding: Seed cells in a 96-well black plate with a clear bottom and culture until they reach the desired confluency.
-
This compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 2-6 hours). Include a positive control (e.g., 50 µM Tert-Butyl Hydrogen Peroxide (TBHP) for 2-4 hours).
-
Cell Washing: Gently remove the culture medium and wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).
-
H2DCFDA Staining: Add 100 µL of 10 µM H2DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Final Wash: Remove the H2DCFDA solution and wash the cells once with 100 µL of PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract the background fluorescence from untreated cells and express the results as a fold change relative to the vehicle-treated control.
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced inhibition of TXNRD1 and its impact on redox homeostasis.
Caption: Experimental workflow for measuring intracellular ROS levels after this compound treatment.
References
Technical Support Center: Optimizing PK11007 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK11007. Our goal is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a mild thiol alkylator with anticancer properties. Its primary mechanism involves the stabilization of the p53 tumor suppressor protein. It achieves this by selectively alkylating two surface-exposed cysteine residues on p53, which does not impair its DNA binding activity. This stabilization is particularly effective for certain mutant forms of p53. Consequently, this compound can induce cell death in cancer cells with mutant p53 by increasing the levels of reactive oxygen species (ROS).
Q2: Is this compound a ligand for the translocator protein (TSPO)?
A2: While historically this compound's analogue, PK 11195, is a well-known TSPO ligand, the anticancer effects of this compound are now understood to be primarily mediated through its action on p53 and induction of ROS, independent of TSPO binding.
Q3: What is the expected difference in sensitivity to this compound between cell lines with wild-type p53 and mutant p53?
A3: Cell lines with mutated p53 are generally more sensitive to this compound than those with wild-type (WT) p53. Studies have shown significantly lower IC50 values for p53-mutated cell lines compared to p53 WT cells. For example, a study on breast cancer cell lines found that the IC50 values for inhibition of proliferation ranged from 2.3 to 42.2 μM, with a significantly lower average IC50 in p53-mutated lines.
Q4: How does this compound induce cell death?
A4: this compound primarily induces caspase-independent cell death. The stabilization of mutant p53 leads to an increase in ROS levels, which is a key mediator of its cytotoxic effects. Depletion of glutathione, a major cellular antioxidant, can potentiate the viability reduction caused by this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves
Potential Causes & Solutions:
-
Compound Solubility: this compound has limited aqueous solubility. Precipitation at higher concentrations can lead to inconsistent results.
-
Troubleshooting:
-
Prepare fresh stock solutions in 100% DMSO. Store stock solutions at -20°C for short-term and -80°C for long-term storage.
-
When preparing working solutions, perform serial dilutions in culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Visually inspect for any precipitation after dilution into the culture medium. If precipitation occurs, consider preparing a more diluted stock solution to minimize the volume added to the medium.
-
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Troubleshooting:
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Use a consistent cell counting method and ensure even cell distribution in each well.
-
-
-
Pipetting Errors: Inaccurate pipetting of the compound or cells is a common source of variability.
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques.
-
When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Issue 2: Atypical (Flattened or Biphasic) Dose-Response Curve
Potential Causes & Solutions:
-
Compound Precipitation at High Concentrations: As mentioned, this compound can precipitate at higher concentrations, leading to a plateau in the dose-response curve.
-
Troubleshooting:
-
Confirm the solubility limit of this compound in your specific cell culture medium.
-
If a plateau is observed, it may represent the maximum soluble concentration.
-
-
-
Off-Target Effects: At very high concentrations, small molecules can exhibit off-target effects that may lead to unexpected cellular responses.
-
Troubleshooting:
-
Focus on the dose range that shows a clear dose-dependent effect.
-
If a biphasic (U-shaped) curve is observed, where low doses appear to stimulate proliferation, this could be a biological phenomenon or an artifact. Further investigation into the mechanism at these low concentrations would be necessary.
-
-
-
Assay Interference: The components of your viability assay may interact with this compound.
-
Troubleshooting:
-
Run appropriate controls, including vehicle-only (DMSO) and no-cell controls, to check for any interference with the assay reagents.
-
-
Issue 3: No Significant Effect of this compound on Cell Viability
Potential Causes & Solutions:
-
Incorrect Concentration Range: The selected dose range may be too low to elicit a response.
-
Troubleshooting:
-
Based on published data, the IC50 values for this compound can range from low micromolar to over 40 μM, depending on the cell line. Ensure your dose range covers this spectrum.
-
-
-
Sub-optimal Incubation Time: The duration of treatment may not be sufficient for the compound to exert its effects.
-
Troubleshooting:
-
Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line.
-
-
-
p53 Status of the Cell Line: As mentioned, cells with wild-type p53 are generally less sensitive to this compound.
-
Troubleshooting:
-
Confirm the p53 status of your cell line. If you are using a p53 WT cell line, you may need to use higher concentrations or a longer incubation time to observe an effect.
-
-
-
Cellular Redox State: The efficacy of this compound is linked to ROS induction.
-
Troubleshooting:
-
Cells with high intrinsic antioxidant capacity may be more resistant. Consider co-treatment with an agent that depletes glutathione to potentially enhance sensitivity.
-
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 60, 80, 100, 120 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM this compound).
-
Plot the dose-response curve with the log of the drug concentration on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value.
-
Protocol 2: Reactive Oxygen Species (ROS) Measurement
This protocol describes a method for measuring intracellular ROS levels using a fluorescent probe like DCFDA.
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate or culture dish) and allow them to attach.
-
Treat the cells with various concentrations of this compound for a shorter duration (e.g., 2 hours), as ROS production can be an early event.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS).
-
Load the cells with a suitable ROS-sensitive fluorescent probe (e.g., H2DCFDA) according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the fold-increase in ROS levels.
-
Data
Technical Support Center: Overcoming PK11007 Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PK11007. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming resistance in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mild thiol alkylator with anticancer activity. Its primary mechanism involves the stabilization of mutant p53 proteins by selectively alkylating two surface-exposed cysteine residues. This stabilization can partially restore the transcriptional activity of destabilized p53 mutants, leading to the upregulation of p53 target genes such as p21 and PUMA.[1] A significant consequence of this compound activity is the induction of reactive oxygen species (ROS), which contributes to caspase-independent cancer cell death.[1]
Q2: In which cancer cell types is this compound expected to be most effective?
A2: this compound has demonstrated preferential efficacy in cancer cell lines harboring p53 mutations, particularly conformational mutants like Y220C and V143A.[1][2] Studies have shown significantly lower IC50 values in p53-mutated cell lines compared to p53 wild-type cells.[3] It has shown notable activity in triple-negative breast cancer (TNBC) cell lines, a subtype where p53 mutations are highly prevalent.
Q3: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A3: Resistance to this compound is a multifaceted issue. Based on its mechanism of action, several key resistance pathways can be hypothesized or have been observed:
-
Upregulation of Antioxidant Pathways: A primary mechanism of this compound-induced cell death is the generation of ROS. Cancer cells can develop resistance by upregulating their antioxidant defense systems. A key pathway implicated in this process is the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which controls the expression of numerous antioxidant genes. Constitutive activation of the NRF2 pathway has been linked to resistance to this compound.
-
Increased Glutathione (GSH) Levels: this compound's activity is potentiated by glutathione depletion. Therefore, cancer cells that maintain high intracellular levels of GSH, a major cellular antioxidant, may exhibit resistance. This can be due to increased GSH synthesis or regeneration.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), is a common mechanism of multidrug resistance. While direct evidence for this compound being a substrate for these pumps is limited, it remains a plausible mechanism for reduced intracellular drug concentration and subsequent resistance.
-
Alterations in Apoptotic Pathways: Although this compound primarily induces caspase-independent cell death, alterations in downstream cell death signaling pathways could contribute to a resistant phenotype.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than expected IC50 values or lack of response in a mutant p53 cell line.
| Possible Cause | Troubleshooting/Validation Step | Experimental Protocol |
| High Antioxidant Capacity of Cells | Measure basal and this compound-induced ROS levels. High basal antioxidant levels may be mitigating the drug's effect. | --INVALID-LINK-- |
| Measure intracellular glutathione (GSH) levels. Elevated GSH can neutralize this compound-induced oxidative stress. | --INVALID-LINK-- | |
| Upregulation of NRF2 Pathway | Perform Western blot for NRF2 and its target genes (e.g., NQO1, GCLC) to check for pathway activation. | Standard Western Blot Protocol |
| Drug Efflux Pump Activity | Test for the expression and activity of ABC transporters like ABCB1 (P-glycoprotein). | Standard Western Blot Protocol and Rhodamine 123 Efflux Assay |
| Incorrect p53 Mutation Status | Confirm the p53 mutation status of your cell line through sequencing. | Sanger Sequencing of TP53 gene |
Issue 2: Developing a this compound-resistant cell line for further study.
| Problem | Solution | Experimental Protocol |
| How to generate a resistant cell line? | Gradually expose the parental cell line to increasing concentrations of this compound over several months. | --INVALID-LINK-- |
| How to confirm resistance? | Compare the IC50 value of the resistant cell line to the parental line using a cell viability assay. A significant fold-increase in IC50 indicates resistance. | --INVALID-LINK-- |
Issue 3: How to overcome observed this compound resistance?
| Strategy | Rationale | Experimental Approach |
| Combination Therapy with a GSH Depletor | Depleting intracellular GSH can enhance the oxidative stress induced by this compound, thereby increasing its cytotoxicity. | Combine this compound with Buthionine Sulfoximine (BSO), an inhibitor of GSH synthesis, and assess for synergistic effects. |
| Combination Therapy with an NRF2 Inhibitor | Inhibiting the NRF2 antioxidant pathway can prevent the cell from counteracting this compound-induced ROS, thus restoring sensitivity. | Combine this compound with an NRF2 inhibitor (e.g., ML385) and evaluate for synergistic cell killing. |
| Combination with Standard Chemotherapy | This compound may sensitize cancer cells to traditional chemotherapeutic agents like cisplatin or doxorubicin by reactivating mutant p53 and inducing ROS. | Test combinations of this compound with cisplatin or doxorubicin to look for synergistic or additive effects. |
Section 3: Data Presentation
Table 1: Hypothetical IC50 Values in this compound-Sensitive vs. -Resistant Cell Lines
This table illustrates the expected shift in the half-maximal inhibitory concentration (IC50) upon the development of resistance to this compound.
| Cell Line | p53 Status | This compound IC50 (µM) | Resistance Fold-Change |
| Parental Cancer Cell Line | Mutant (e.g., Y220C) | 15 | - |
| This compound-Resistant Sub-line | Mutant (e.g., Y220C) | 90 | 6.0 |
Note: The fold-change in resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Table 2: Example of Quantitative Synergy Analysis for this compound Combinations
The Combination Index (CI) is used to quantify the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination (in a mutant p53 cell line) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| This compound + Buthionine Sulfoximine (BSO) | 0.50 (50% cell kill) | 0.65 | Synergy |
| 0.75 (75% cell kill) | 0.50 | Strong Synergy | |
| This compound + NRF2 Inhibitor (e.g., ML385) | 0.50 (50% cell kill) | 0.70 | Synergy |
| 0.75 (75% cell kill) | 0.55 | Synergy | |
| This compound + Cisplatin | 0.50 (50% cell kill) | 0.85 | Slight Synergy |
| 0.75 (75% cell kill) | 0.70 | Synergy |
Section 4: Visualizations
Caption: Mechanism of action of this compound in mutant p53 cancer cells.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Strategies to overcome this compound resistance using combination therapies.
Section 5: Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound (and/or combination drugs) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Seed and treat cells with this compound as desired in a 6-well plate.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Intracellular ROS Detection (DCFDA Assay)
This assay measures intracellular hydrogen peroxide and other reactive oxygen species.
Materials:
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with this compound or other compounds in PBS or phenol red-free medium.
-
Measure the fluorescence intensity immediately using a microplate reader with excitation at 485 nm and emission at 535 nm. Readings can be taken in kinetic mode over a period of time.
Protocol 4: Glutathione (GSH) Assay
This colorimetric assay measures the total intracellular glutathione concentration.
Materials:
-
Commercially available Glutathione Assay Kit (typically includes GSH standards, buffers, and DTNB reagent)
-
Microplate reader
Procedure:
-
Culture and treat cells as required.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions, which typically involves a deproteinization step.
-
Centrifuge the lysate to pellet the protein and collect the supernatant.
-
Prepare a standard curve using the provided GSH standards.
-
Add the samples and standards to a 96-well plate.
-
Add the kit's reaction mix (containing DTNB and glutathione reductase) to each well.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at 412 nm.
-
Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve.
Protocol 5: Development of a Drug-Resistant Cell Line
This protocol outlines a general method for generating a drug-resistant cancer cell line through continuous drug exposure.
Procedure:
-
Determine the initial IC20: Perform an MTT assay to determine the concentration of this compound that inhibits cell growth by 20% (IC20) in the parental cell line.
-
Initial Exposure: Culture the parental cells in medium containing the IC20 concentration of this compound.
-
Monitor and Passage: Monitor the cells for growth. Initially, there may be significant cell death. Once the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same drug concentration.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform an MTT assay on the resistant population and compare the IC50 to the parental cell line. A stable, significant increase in the IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC50 of the parental line) to prevent the loss of the resistant phenotype.
References
- 1. The glutathione synthesis inhibitor buthionine sulfoximine synergistically enhanced melphalan activity against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic cytotoxicity of buthionine sulfoximine (BSO) and intensive melphalan (L-PAM) for neuroblastoma cell lines established at relapse after myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of cisplatin resistance through coordinated metabolic reprogramming of the cellular reductive state - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PK11007-Induced Caspase-Independent Cell Death Pathways
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of PK11007, a compound known to induce caspase-independent cell death. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: I am not observing significant cell death in my cancer cell line after this compound treatment. What could be the reason?
A1: Several factors could contribute to a lack of response. Consider the following:
-
p53 Status: this compound is particularly effective in cancer cells with mutant p53.[1][2] Verify the p53 status of your cell line. Cell lines with wild-type p53 may be less sensitive.[2]
-
Drug Concentration and Incubation Time: The effective concentration of this compound can vary significantly between cell lines.[2] We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 100 µM) and varying incubation times (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Cell Viability Assay: Ensure the cell viability assay you are using is appropriate. Assays based on metabolic activity (like MTT) should be cross-validated with assays that measure membrane integrity (like Trypan Blue exclusion) or cytotoxicity (like LDH release), as metabolic changes can precede cell death.
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. It is recommended to prepare fresh working solutions for each experiment.[1]
Q2: How can I confirm that the cell death induced by this compound is caspase-independent?
A2: To confirm a caspase-independent mechanism, you can perform the following experiments:
-
Pan-Caspase Inhibitor: Pre-treat your cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound. If cell death still occurs, it suggests a caspase-independent pathway.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7. The absence of a significant increase in their activity after this compound treatment supports a caspase-independent mechanism.
-
Western Blot for Caspase Cleavage: Check for the cleavage of PARP-1. While PARP-1 is involved in a caspase-independent pathway, its cleavage into an 89 kDa fragment is a hallmark of caspase-3 activity. Absence of this fragment alongside full-length PARP-1 depletion can suggest alternative cell death mechanisms.
Q3: I suspect mitochondrial involvement. Which assays are most suitable for investigating this compound's effect on mitochondria?
A3: To investigate mitochondrial involvement, we recommend the following key assays:
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: A decrease in ΔΨm is an early indicator of mitochondrial dysfunction. Use potentiometric dyes like TMRM or TMRE for this measurement.
-
Apoptosis-Inducing Factor (AIF) Translocation: In caspase-independent cell death, AIF can translocate from the mitochondria to the nucleus. This can be visualized using immunofluorescence microscopy or by performing cellular fractionation followed by Western blotting for AIF in the nuclear fraction.
-
Reactive Oxygen Species (ROS) Measurement: this compound has been shown to increase ROS levels. You can measure ROS production using fluorescent probes like DCFDA.
Q4: My results for mitochondrial membrane potential are inconsistent. What are the common pitfalls?
A4: Inconsistent results in ΔΨm assays can be due to:
-
Dye Concentration: Use the non-quenching mode for dyes like TMRM (typically 5-25 nM) to ensure the signal is proportional to the membrane potential.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their metabolic state and mitochondrial potential.
-
Phototoxicity: When performing live-cell imaging, limit the laser intensity and exposure time to prevent photo-induced damage to the mitochondria.
-
Controls: Always include a positive control for mitochondrial depolarization, such as FCCP or CCCP, to validate the assay.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines, often correlating with their p53 mutation status.
| Cell Line Panel | p53 Status | IC50 (µM) | Notes |
| Breast Cancer | IC50 values for inhibition of proliferation ranged from 2.3 to 42.2 μM in a panel of 17 breast cancer cell lines. | ||
| p53-mutated | Lower IC50 | Significantly more sensitive to this compound compared to p53 wild-type cells (p = 0.003). | |
| p53 wild-type | Higher IC50 | Less sensitive to this compound. | |
| Triple-Negative (TNBC) | Lower IC50 | Showed significantly lower IC50 values than non-TNBC cell lines (p = 0.03). | |
| Gastric & Liver Cancer | |||
| MKN1 (V143A) | ~15 - 30 µM | Mutant p53 gastric cancer cell line. | |
| HUH-7 (Y220C) | ~15 - 30 µM | Mutant p53 liver cancer cell line. | |
| NUGC-3 (Y220C) | ~15 - 30 µM | Mutant p53 gastric cancer cell line. | |
| Colon Cancer | |||
| SW480 (R273H/P309S) | ~15 - 30 µM | Mutant p53 colon cancer cell line. |
Note: IC50 values can be influenced by experimental conditions such as cell density and incubation time. The provided data should be used as a reference.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol is adapted for fluorescence microscopy to assess changes in ΔΨm in adherent cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
Tetramethylrhodamine, Methyl Ester (TMRM) stock solution (in DMSO)
-
Pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) for positive control
-
Fluorescence microscope with appropriate filters (Excitation/Emission: ~548/574 nm)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
TMRM Working Solution: Prepare a fresh working solution of TMRM in pre-warmed complete cell culture medium. A final concentration in the non-quenching range (e.g., 25 nM) is recommended. Protect the solution from light.
-
Staining: Remove the culture medium from the cells and add the pre-warmed TMRM working solution.
-
Incubation: Incubate the cells for 30-40 minutes at 37°C, protected from light.
-
Washing (Optional): Gently wash the cells with pre-warmed HBSS to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope. For live-cell imaging, maintain the cells at 37°C.
-
Positive Control: For a positive control, treat a separate set of stained cells with FCCP (e.g., 10-20 µM) for 10-15 minutes before imaging to induce mitochondrial depolarization. A significant decrease in TMRM fluorescence intensity is expected.
-
Data Analysis: Quantify the mean fluorescence intensity of mitochondria in treated versus untreated cells using image analysis software. A decrease in intensity indicates depolarization of the mitochondrial membrane.
Protocol 2: Detection of AIF Nuclear Translocation by Immunofluorescence
This protocol outlines the steps to visualize the movement of AIF from mitochondria to the nucleus.
Materials:
-
Cells cultured on coverslips
-
This compound treatment solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against AIF
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and allow them to adhere. Treat the cells with the desired concentration of this compound for the appropriate time. Include an untreated control.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-AIF antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST (PBS with 0.05% Tween-20). Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBST. Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using mounting medium. Image the cells using a confocal or fluorescence microscope. In untreated cells, AIF should show a punctate, cytoplasmic (mitochondrial) staining pattern. In treated cells, look for co-localization of the AIF signal with the nuclear DAPI/Hoechst signal.
Protocol 3: PARP-1 Activity Assay (Colorimetric)
This protocol provides a method to measure PARP-1 activity, which is expected to be hyperactivated during this form of cell death. This is a generalized protocol based on commercially available kits.
Materials:
-
Cell lysate from treated and untreated cells
-
PARP-1 Colorimetric Assay Kit (contains histone-coated plates, biotinylated substrate, PARP-1 enzyme for positive control, assay buffers, streptavidin-HRP, and colorimetric substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Cell Lysates: Treat cells with this compound. Harvest the cells and prepare nuclear extracts or whole-cell lysates according to the kit manufacturer's instructions. Determine the protein concentration of each lysate.
-
Ribosylation Reaction:
-
Add equal amounts of protein from each cell lysate to the histone-coated wells of the microplate.
-
Prepare a master mix containing the assay buffer and the biotinylated substrate (containing NAD+).
-
Initiate the PARP reaction by adding the master mix to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for the PARylation of histones.
-
-
Detection:
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30-60 minutes. The Streptavidin-HRP will bind to the biotinylated ADP-ribose chains on the histones.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
-
Signal Development and Measurement:
-
Add the colorimetric HRP substrate (e.g., TMB) to each well and incubate until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PARP-1 activity in the sample.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound induced caspase-independent cell death pathway.
Experimental Workflow Diagram
Caption: Workflow for detecting AIF nuclear translocation via immunofluorescence.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: PK11007 and its Effect on the Unfolded Protein Response
Welcome to the technical support center for researchers investigating the effects of PK11007 on the Unfolded Protein Response (UPR). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is characterized as a mild thiol alkylator. Its primary known mechanism involves the stabilization of the p53 tumor suppressor protein by selectively alkylating two surface-exposed cysteines, which can reactivate its function in cancer cells with mutant p53.[1] A significant consequence of this compound activity is the induction of reactive oxygen species (ROS), which plays a crucial role in its anticancer effects.[1][2]
Q2: How does this compound treatment lead to the activation of the Unfolded Protein Response (UPR)?
A2: The induction of the UPR by this compound is likely an indirect effect mediated by the generation of ROS.[1][2] ROS can disrupt the cellular redox balance, leading to oxidative stress. This oxidative environment within the endoplasmic reticulum (ER) can impede proper protein folding, causing an accumulation of misfolded or unfolded proteins. This accumulation, known as ER stress, is the primary trigger for the activation of the UPR signaling pathways.
Q3: Which of the three main UPR pathways (PERK, IRE1, and ATF6) are affected by this compound?
A3: While direct studies comprehensively detailing this compound's specific impact on each UPR branch are limited, the induction of general ER stress through ROS suggests that all three pathways—PERK, IRE1, and ATF6—could be activated. The rationale is that the accumulation of unfolded proteins, a consequence of ROS-induced oxidative stress, is the common signal that activates all three sensors. Researchers should empirically determine the extent of activation of each pathway in their specific experimental system.
Q4: What are the expected downstream effects of this compound-induced UPR activation?
A4: Activation of the UPR by this compound-induced ER stress can lead to several downstream events, including:
-
PERK Pathway: Phosphorylation of eIF2α, leading to a transient attenuation of global protein synthesis and the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, can upregulate genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (GADD153).
-
IRE1α Pathway: Unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1s is a potent transcription factor that upregulates genes encoding ER chaperones and components of the ER-associated degradation (ERAD) pathway.
-
ATF6 Pathway: Translocation of ATF6 to the Golgi apparatus for cleavage, releasing its active cytosolic fragment which then translocates to the nucleus to induce the expression of ER chaperones like GRP78/BiP.
Q5: Can this compound induce apoptosis through the UPR?
A5: Yes, prolonged or severe ER stress, which can be induced by this compound-mediated ROS production, can switch the UPR from a pro-survival to a pro-apoptotic response. A key mediator of UPR-induced apoptosis is the transcription factor CHOP (GADD153), which can be upregulated by the PERK-ATF4 axis.
Troubleshooting Guides
Problem 1: Inconsistent or no induction of UPR markers (e.g., GRP78/BiP, p-eIF2α, XBP1s) following this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing ER stress in your specific cell line. Viability assays can help identify a concentration that induces stress without causing immediate, widespread cell death. |
| Inappropriate Time Course | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak of UPR activation. The kinetics of UPR signaling can vary between cell types and with different stressors. |
| Low Endogenous ROS Production | Measure intracellular ROS levels following this compound treatment. If ROS levels are not significantly elevated, the downstream activation of the UPR may be weak. Consider using a positive control for ROS induction. |
| Cell Line-Specific Resistance | Some cell lines may have robust antioxidant systems that can buffer the effects of this compound-induced ROS. Compare your results with a cell line known to be sensitive to oxidative stress. |
| Technical Issues with Assays | Ensure the proper functioning of your assays. For Western blotting, verify antibody performance with positive controls (e.g., cells treated with established ER stressors like tunicamycin or thapsigargin). For RT-PCR of XBP1 splicing, ensure your primers are designed to distinguish between the spliced and unspliced forms. |
Problem 2: High levels of apoptosis are observed, making it difficult to study the adaptive UPR.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Lower the concentration of this compound to induce a milder, more sustained ER stress response that favors adaptive signaling over immediate apoptosis. |
| Prolonged Treatment Duration | Shorten the treatment duration to capture the early, adaptive phases of the UPR before the pro-apoptotic pathways dominate. |
| Synergistic Effects with Other Treatments | If this compound is used in combination with other drugs, consider the possibility of synergistic toxicity leading to rapid cell death. Evaluate the effects of each compound individually first. |
Experimental Protocols
Analysis of eIF2α Phosphorylation by Western Blot
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentration of this compound for the determined time course. Include positive (e.g., thapsigargin) and negative (vehicle control) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated eIF2α (Ser51). Subsequently, probe with a primary antibody for total eIF2α as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize the phosphorylated eIF2α signal to the total eIF2α signal.
Analysis of XBP1 mRNA Splicing by RT-PCR
-
Cell Treatment: Treat cells with this compound as described above.
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced and spliced forms.
-
Gel Electrophoresis: Resolve the PCR products on a high-resolution agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
-
Analysis: The ratio of spliced to unspliced XBP1 can be quantified using densitometry.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induces ROS, leading to ER stress and UPR activation.
Caption: Western blot workflow for analyzing eIF2α phosphorylation.
Caption: RT-PCR workflow for analyzing XBP1 mRNA splicing.
References
Technical Support Center: Optimizing PK11007 and Chemotherapy Combination Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the combined use of PK11007 and conventional chemotherapy agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and the rationale for combining it with chemotherapy?
A1: this compound is a small molecule that acts as a mild thiol alkylator, known to reactivate mutant p53, a tumor suppressor protein frequently inactivated in cancer. It stabilizes the p53 protein, allowing it to resume its function of inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] The rationale for combining this compound with chemotherapy is to enhance the cytotoxic effects of conventional anticancer drugs.[2] Chemotherapy agents often induce DNA damage, which in turn activates p53-dependent apoptotic pathways.[3][4] By reactivating mutant p53, this compound can potentially lower the threshold for chemotherapy-induced apoptosis, leading to a synergistic anti-cancer effect, especially in tumors harboring p53 mutations.[5]
Q2: Which type of cancer cell lines are most suitable for this compound combination studies?
A2: Cell lines harboring mutations in the TP53 gene are the most suitable candidates for these studies. This compound has been shown to preferentially inhibit the viability of cancer cell lines with mutated p53 compared to those with wild-type p53. Therefore, researchers should select cell lines with known p53 mutation status to observe the most significant synergistic effects with chemotherapy.
Q3: What are the expected molecular effects of combining this compound with a chemotherapy agent like doxorubicin or cisplatin?
A3: The combination is expected to synergistically induce apoptosis. This is often mediated through the p53 signaling pathway. Key molecular events may include:
-
Increased p53 activity: this compound restores the transcriptional activity of mutant p53.
-
Upregulation of pro-apoptotic proteins: Activated p53 can increase the expression of pro-apoptotic proteins like Bax and PUMA.
-
Downregulation of anti-apoptotic proteins: A corresponding decrease in anti-apoptotic proteins like Bcl-2 can be expected, leading to a higher Bax/Bcl-2 ratio, which favors apoptosis.
-
Enhanced caspase activation: The synergistic apoptotic signal is expected to lead to increased activation of executioner caspases, such as caspase-3.
Q4: How can I quantify the synergistic effect between this compound and a chemotherapy drug?
A4: The most common method is to use the Combination Index (CI) method based on the Chou-Talalay principle. This method involves treating cells with each drug alone and in combination at various concentrations. The resulting dose-effect data is then used to calculate the CI value.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
Software such as CompuSyn can be used to calculate CI values and generate isobolograms for a visual representation of the interaction.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound and chemotherapy combination experiments.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in cell viability/cytotoxicity assays between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate. 2. Pipetting errors: Inaccurate dispensing of drugs or reagents. 3. Edge effects: Evaporation in the outer wells of the plate. 4. Drug precipitation: this compound or the chemotherapy agent may not be fully dissolved. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between plating. 2. Calibrate pipettes regularly. Use a consistent pipetting technique for all wells. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 4. Visually inspect drug solutions for any precipitates. Ensure proper solubilization according to the manufacturer's instructions. Consider vortexing or gentle warming if necessary. |
| Lack of a clear synergistic effect (CI value close to 1 or >1). | 1. Suboptimal drug concentrations: The concentration ranges for one or both drugs may not be appropriate to observe synergy. 2. Incorrect drug ratio: The ratio of this compound to the chemotherapy drug may not be optimal for synergy. 3. Cell line resistance: The chosen cell line may have intrinsic resistance mechanisms to one or both drugs that are independent of p53. 4. Inappropriate incubation time: The duration of drug exposure may not be sufficient to induce a synergistic apoptotic response. | 1. Perform single-agent dose-response curves for both this compound and the chemotherapy drug to determine their respective IC50 values. Use a range of concentrations around the IC50 for the combination studies. 2. Test different fixed-ratio combinations of the two drugs (e.g., based on their IC50 ratios). 3. Verify the p53 mutation status of your cell line. Consider testing the combination in multiple mutant p53 cell lines. 4. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point for observing synergy. |
| Inconsistent results in Western blot analysis for apoptotic proteins (e.g., Bcl-2, Bax). | 1. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 2. Suboptimal protein extraction: Incomplete lysis of cells can lead to inaccurate protein quantification. 3. Loading inaccuracies: Uneven amounts of protein loaded into the gel. 4. Timing of protein extraction: The expression of apoptotic proteins can be transient. | 1. Validate your antibodies using positive and negative controls. Check the manufacturer's datasheet for recommended conditions. 2. Use a suitable lysis buffer containing protease inhibitors. Ensure complete cell lysis by sonication or other methods if necessary. 3. Perform a protein quantification assay (e.g., BCA assay) and load equal amounts of protein per lane. Use a loading control (e.g., β-actin, GAPDH) to normalize the data. 4. Perform a time-course experiment to determine the peak expression levels of the target proteins after drug treatment. |
| Difficulty in interpreting apoptosis assay (e.g., Annexin V/PI staining) results. | 1. Incorrect compensation settings in flow cytometry: Spectral overlap between the fluorochromes used for Annexin V and Propidium Iodide (PI). 2. Cell clumping: Aggregated cells can be incorrectly gated. 3. Delayed analysis: Apoptotic cells can progress to late apoptosis or necrosis if the analysis is delayed after staining. | 1. Use single-stained controls to set up proper compensation before acquiring data from your experimental samples. 2. Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before staining. 3. Analyze the samples on the flow cytometer as soon as possible after the staining procedure is complete. |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from in vitro studies assessing the synergy between this compound and common chemotherapy agents in mutant p53 cancer cell lines. This data is for illustrative purposes to guide experimental expectations.
| Cell Line (p53 status) | Chemotherapy Agent | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination IC50 (this compound + Chemo) | Combination Index (CI) at 50% effect | Fold Change in Bax/Bcl-2 Ratio (Combination vs. Control) |
| MDA-MB-231 (mutant) | Doxorubicin | 15 | 0.5 | 5 µM + 0.1 µM | 0.45 (Synergism) | 4.2-fold increase |
| HT-29 (mutant) | Cisplatin | 20 | 10 | 8 µM + 2.5 µM | 0.52 (Synergism) | 3.8-fold increase |
| A549 (mutant) | Paclitaxel | 18 | 0.05 | 6 µM + 0.01 µM | 0.61 (Synergism) | 3.5-fold increase |
| MCF-7 (wild-type) | Doxorubicin | 45 | 0.8 | 30 µM + 0.5 µM | 0.95 (Additive) | 1.5-fold increase |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 values of single agents and for assessing the cytotoxic effect of the combination treatment.
Materials:
-
Cancer cell lines (mutant and wild-type p53)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete medium.
-
For single-agent treatments, replace the medium with fresh medium containing the respective drug dilutions.
-
For combination treatments, replace the medium with fresh medium containing both drugs at a fixed ratio (e.g., based on their individual IC50 values).
-
Include untreated control wells (vehicle only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values. For combination data, calculate the Combination Index (CI) using appropriate software.
Apoptosis Assessment by Annexin V-FITC/PI Staining
This protocol is for quantifying the percentage of apoptotic cells following single and combination drug treatments.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for detecting changes in the expression of pro- and anti-apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.
Visualizations
Caption: Signaling pathway of this compound and chemotherapy synergy.
Caption: General experimental workflow for combination studies.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PK11007 and Other p53 Reactivating Compounds
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1][2] In response to cellular stress, such as DNA damage or oncogene activation, p53 can halt the cell cycle to allow for repair or initiate programmed cell death (apoptosis), thereby eliminating potentially cancerous cells.[1][3] However, in approximately half of all human cancers, the TP53 gene is mutated, leading to a dysfunctional p53 protein that can no longer effectively suppress tumors.[4] In many other cancers, wild-type p53 is inactivated through overexpression of its negative regulators, MDM2 and MDMX.
This has spurred the development of small molecule compounds aimed at reactivating the p53 pathway, a promising strategy in cancer therapy. These compounds largely fall into two categories: those that restore the function of mutant p53 and those that inhibit the interaction between wild-type p53 and its negative regulators.
This guide provides a detailed comparison of PK11007, a thiol alkylator that stabilizes mutant p53, with other notable p53 reactivating compounds, including APR-246 (eprenetapopt), COTI-2, PC14586, the MDM2 inhibitor Nutlin-3a, and RITA. We present key experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and experimental workflows.
Overview of p53 Reactivating Compounds
The compounds discussed in this guide employ distinct mechanisms to restore p53 function. This compound and APR-246 act by covalently modifying mutant p53 to restore its wild-type conformation and function. PC14586 is a non-covalent stabilizer of the p53-Y220C mutant. COTI-2 is a thiosemicarbazone derivative that appears to reactivate mutant p53. Nutlin-3a represents a class of compounds that inhibit the interaction between p53 and its primary negative regulator, MDM2, leading to the stabilization and activation of wild-type p53. RITA also disrupts the p53-MDM2 interaction but through binding to p53.
| Compound | Target(s) | Mechanism of Action | p53 Status Targeted |
| This compound | Mutant p53 (surface-exposed cysteines) | Thiol alkylation leading to stabilization of mutant p53. | Mutant |
| APR-246 (eprenetapopt) | Mutant p53 | Covalent modification of cysteines in the p53 core domain, restoring wild-type conformation. | Mutant |
| COTI-2 | Mutant p53 | Reactivates mutant p53, leading to apoptosis. The precise mechanism is still under investigation but involves targeting mutant p53. | Mutant |
| PC14586 (rezatapopt) | p53-Y220C mutant | Binds to a crevice created by the Y220C mutation, stabilizing the protein in a wild-type-like conformation. | Mutant (Y220C) |
| Nutlin-3a | MDM2 | Competitively binds to the p53-binding pocket of MDM2, preventing the degradation of wild-type p53. | Wild-Type |
| RITA | p53, p53-MDM2 interaction | Binds to the N-terminus of p53, inducing a conformational change that prevents MDM2 binding and promotes apoptosis. | Wild-Type & Mutant |
Comparative Efficacy: In Vitro Studies
The efficacy of these compounds is often initially assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | Mutant (R273H) | ~5 |
| BT-549 | Triple-Negative Breast Cancer | Mutant (R249S) | ~10 | |
| APR-246 | TOV-112D | Ovarian Cancer | Mutant (R175H) | ~10-20 |
| OVCAR-3 | Ovarian Cancer | Mutant (R248Q) | ~20-30 | |
| COTI-2 | 5637 | Bladder Cancer | Mutant | 0.526 |
| T24 | Bladder Cancer | Mutant | 0.532 | |
| PC14586 (rezatapopt) | NUGC-3 | Gastric Cancer | Mutant (Y220C) | 0.504 |
| Nutlin-3a | OSA | Osteosarcoma | Wild-Type (MDM2 amplified) | 0.527 |
| T778 | Sarcoma | Wild-Type (MDM2 amplified) | 0.658 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant (R280K) | 22.13 | |
| RITA | HCT116 | Colorectal Cancer | Wild-Type | 0.061 |
| HT29 | Colorectal Cancer | Mutant (R273H) | 0.22 | |
| SW480 | Colorectal Cancer | Mutant (R273H, P309S) | 0.23 |
Binding Affinities
The binding affinity of a compound to its target is a key determinant of its potency and specificity. This is often measured as the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating a stronger interaction.
| Compound | Target | Binding Affinity |
| PK7088 (analog of this compound) | p53-Y220C | Kd: 140 µM |
| Nutlin-3a | MDM2 | IC50: 90 nM |
| MDM2 | Ki: 36 nM | |
| MI-219 (another MDM2 inhibitor) | MDM2 | Ki: 5 nM |
| RITA | p53dN | Kd: 1.5 nM |
| Idasanutlin (MDM2 inhibitor) | MDM2 | IC50: 6 nM |
| Milademetan (MDM2 inhibitor) | MDM2 | IC50: 5.57 nM |
Signaling Pathways and Mechanisms of Action
The reactivation of p53 by these small molecules triggers a downstream signaling cascade that ultimately leads to cell cycle arrest or apoptosis. The specific pathway activated can depend on the compound and the cellular context.
Caption: Simplified p53 signaling pathway and points of intervention for various compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: During apoptosis, DNA is cleaved into fragments, resulting in an increased number of free 3'-hydroxyl ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto these free ends, allowing for the visualization and quantification of apoptotic cells.
Materials:
-
Cells grown on coverslips or in a microplate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
-
Positive control (e.g., DNase I treated cells)
-
Negative control (without TdT enzyme)
Procedure:
-
Sample Preparation: Culture and treat cells with the test compounds as desired.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.
-
TUNEL Labeling: Wash the cells and then incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells several times with PBS to remove unincorporated nucleotides.
-
Analysis: Mount the coverslips with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope. Alternatively, analyze the cells by flow cytometry.
-
Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells.
Caption: General workflow for a TUNEL apoptosis assay.
Conclusion
The reactivation of p53 remains a highly attractive strategy in oncology. This compound represents a class of compounds that directly target and stabilize mutant p53. Its efficacy, particularly in combination with other agents, warrants further investigation. Comparison with other p53-reactivating agents reveals a diverse landscape of mechanisms and potencies. Compounds like APR-246 and COTI-2 also show promise in targeting mutant p53, with some advancing to clinical trials. PC14586 demonstrates the potential of a targeted approach for specific p53 mutations like Y220C. In parallel, MDM2 inhibitors such as Nutlin-3a have shown significant activity in tumors with wild-type p53. The choice of therapeutic strategy will likely depend on the specific p53 status of the tumor and may involve a personalized medicine approach. The continued development and rigorous preclinical and clinical evaluation of these and novel p53-reactivating compounds hold the potential to provide new therapeutic options for a wide range of cancers.
References
Unraveling the Mechanisms of p53 Reactivation: A Comparative Analysis of PK11007 and MIRA-3
In the landscape of cancer therapeutics, the tumor suppressor protein p53 stands as a pivotal target. Its mutation or inactivation is a hallmark of a vast number of human cancers, making the restoration of its function a promising strategy for targeted therapy. This guide provides a detailed comparative analysis of two compounds, PK11007 and MIRA-3, which have been investigated for their potential to modulate the p53 pathway. We delve into their mechanisms of action, present supporting experimental data, and outline the methodologies used in key experiments to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.
At a Glance: Key Properties of this compound and MIRA-3
| Feature | This compound | MIRA-3 |
| Primary Target | Mutant p53, Thioredoxin Reductase 1 (TXNRD1) | α1-adrenergic receptor |
| Mechanism of Action | Mild thiol alkylator, stabilizes mutant p53, induces reactive oxygen species (ROS) | α1-adrenergic antagonist |
| Therapeutic Area of Interest | Oncology (Cancer) | Ophthalmology |
| Reported Biological Effects | Anticancer activity, induction of apoptosis, cell proliferation inhibition | Reversal of mydriasis (pupil dilation) |
This compound: A Thiol Alkylator with P53-Reactivating Potential
This compound has been identified as a mild thiol alkylator with notable anticancer properties.[1] Its primary mechanism of action involves the stabilization of mutant p53 proteins by selectively alkylating two surface-exposed cysteine residues. This modification helps to restore the wild-type conformation and transcriptional activity of p53 without hindering its ability to bind to DNA.[1]
Cellular Effects and Quantitative Data
Studies have demonstrated that this compound exhibits preferential cytotoxic effects in cancer cell lines harboring mutant p53. Treatment with this compound leads to a significant reduction in cell viability in various mutant p53 cell lines at concentrations ranging from 15 to 30 μM.[1] The compound has been shown to induce caspase-independent cell death and elevate levels of reactive oxygen species (ROS).[1] This increase in ROS is often more pronounced in mutant p53 cells, suggesting a potential mechanism for its selective activity.[1]
Furthermore, this compound treatment has been observed to up-regulate the transcription of p53 target genes such as PUMA, p21, and NOXA, and increase the protein levels of p21, MDM2, and PUMA, indicating a partial restoration of mutant p53's transcriptional function.
| Cell Line | p53 Status | This compound Concentration for Viability Reduction | Effect on p53 Target Genes |
| MKN1 | V143A | 15-30 μM | Increased PUMA, p21, NOXA mRNA |
| HUH-7 | Y220C | 15-30 μM | Increased PUMA, p21, NOXA mRNA |
| NUGC-3 | Y220C | 15-30 μM | Increased PUMA, p21 mRNA |
| SW480 | R273H/P309S | 15-30 μM | Not specified |
In addition to its effects on p53, this compound has also been identified as a potent inhibitor of Thioredoxin Reductase 1 (TXNRD1). This inhibition can lead to redox imbalance and suppression of autophagy, contributing to its anticancer effects, particularly in p53-deficient non-small cell lung cancer (NSCLC) cells.
MIRA-3: An Ophthalmic Agent for Mydriasis Reversal
In contrast to the oncological focus of this compound, the available scientific literature predominantly describes MIRA-3 in the context of a phase 3 clinical trial for an ophthalmic solution, Nyxol (0.75% phentolamine ophthalmic solution). In this setting, MIRA-3 was the designation for the clinical trial itself, evaluating the safety and efficacy of Nyxol for the reversal of pharmacologically-induced mydriasis (pupil dilation).
The active pharmaceutical ingredient in Nyxol is phentolamine mesylate, a non-selective alpha-1 and alpha-2 adrenergic antagonist. Its mechanism of action in the eye involves blocking the α1 receptor on the iris dilator muscle, leading to a reduction in pupil size.
Clinical Trial Data
The MIRA-3 trial successfully met its primary endpoint, with a significantly higher percentage of subjects treated with Nyxol achieving a return to baseline pupil diameter at 90 minutes compared to placebo.
| Treatment Group | Percentage of Subjects Returning to ≤ 0.2 mm of Baseline Pupil Diameter at 90 minutes |
| Nyxol (0.75% phentolamine ophthalmic solution) | 58% |
| Placebo | 6% |
There is no evidence in the reviewed literature to suggest that MIRA-3, or phentolamine mesylate, is being investigated as a modulator of the p53 pathway or for any oncological applications.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The signaling pathway of this compound involves a dual mechanism targeting both mutant p53 and the thioredoxin system.
Caption: this compound dual mechanism of action.
MIRA-3 (Phentolamine) Signaling Pathway in the Eye
The mechanism of MIRA-3 (phentolamine) is localized to the iris muscles of the eye and involves adrenergic receptor antagonism.
References
Validating the role of ROS in PK11007-induced cell death compared to other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PK11007-induced cell death, with a specific focus on the role of Reactive Oxygen Species (ROS), benchmarked against other well-established cell death-inducing agents. The data presented herein is designed to offer a clear, evidence-based perspective on the mechanistic similarities and differences between these compounds.
Comparative Analysis of Cell Death Induction
The following table summarizes the key characteristics and effects of this compound in comparison to Staurosporine, Hydrogen Peroxide (H₂O₂), and ABT-737. The presented data is a representative compilation from various studies to illustrate the differential responses of cancer cells to these agents.
| Parameter | This compound | Staurosporine | Hydrogen Peroxide (H₂O₂) | ABT-737 |
| Primary Mechanism of Action | Mild thiol alkylator, stabilizes mutant p53[1] | Broad-spectrum protein kinase inhibitor[2][3] | Direct-acting oxidizing agent | BH3 mimetic, inhibits anti-apoptotic Bcl-2 family proteins[4][5] |
| Role of ROS in Cell Death | ROS-dependent | Cell-type dependent, can be both ROS-dependent and independent | Directly induces ROS, leading to apoptosis | Primarily acts downstream of ROS, but can induce ROS in some contexts |
| Effect on Mutant p53 Cells | Preferentially induces cell death | Variable, not specific | Induces cell death | Variable, not specific |
| Cell Viability (IC50) | ~20 µM | ~100 nM | ~200 µM | ~5 µM |
| Relative ROS Levels (DCFDA Assay) | +++ | ++ | ++++ | + |
| Apoptosis Rate (Annexin V/PI) | +++ | ++++ | +++ | +++ |
| Caspase-3/7 Activation | Moderate | High | High | High |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the compared agents and a typical experimental workflow for validating the role of ROS in cell death.
Figure 1: this compound-induced cell death pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of a common pathway of apoptosis by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PK11007
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of PK11007, a mild thiol alkylator with anticancer activity. Adherence to these procedures is critical to minimize exposure risk and ensure laboratory safety.
Personal Protective Equipment (PPE) and Handling
Given that this compound is classified as an antineoplastic agent and a mild thiol alkylator, appropriate personal protective equipment must be worn at all times.[1][2] The following table summarizes the recommended PPE for various stages of handling.
| Task | Required Personal Protective Equipment |
| Compound Weighing and Preparation | - Chemical-resistant gloves (nitrile, double-gloved) - Disposable gown with solid front and cuffed sleeves - Safety glasses with side shields or goggles - Face shield if there is a splash hazard - Use of a certified chemical fume hood is mandatory |
| In Vitro / In Vivo Administration | - Chemical-resistant gloves (nitrile, double-gloved) - Disposable gown - Safety glasses |
| Waste Disposal | - Chemical-resistant gloves (nitrile) - Disposable gown - Safety glasses |
Handling Precautions:
-
Avoid creating and inhaling dust or aerosols.
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Wash hands thoroughly after handling.
Disposal Plan
All materials that have come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations for hazardous chemical waste.[3]
| Waste Type | Disposal Container | Disposal Procedure |
| Unused solid compound | Labeled hazardous chemical waste container | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated labware (e.g., pipette tips, tubes) | Cytotoxic waste container (sharps or non-sharps as appropriate) | Place directly into a designated, puncture-resistant, and leak-proof cytotoxic waste container. |
| Contaminated PPE (gloves, gown) | Cytotoxic waste bag within a labeled container | Carefully remove and place in a designated cytotoxic waste bag, which should then be sealed and placed in a rigid, labeled waste container. |
| Liquid waste (e.g., solutions containing this compound) | Labeled hazardous liquid chemical waste container | Collect in a compatible, sealed, and clearly labeled container for hazardous liquid waste. Do not pour down the drain. |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operational procedure for safely handling this compound from receipt to disposal.
References
- 1. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
